molecular formula C11H21NO3 B1477467 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid CAS No. 2097946-72-8

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Katalognummer: B1477467
CAS-Nummer: 2097946-72-8
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: WZOKPCGTWUBABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a synthetic amino acid derivative of interest in medicinal chemistry and drug discovery research. Its structure, featuring a tetrahydropyran moiety, suggests potential as a building block for the design of novel pharmacologically active compounds. Such scaffolds are frequently explored in developing protease inhibitors, receptor agonists/antagonists, and other therapeutic agents, given the prevalence of similar structures in approved drugs . Researchers can utilize this compound as a key intermediate to study structure-activity relationships (SAR) or to create conjugated molecules that may bridge the properties of small molecules and peptides . The compound is provided for research purposes to support advanced chemical biology and pre-clinical investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[ethyl(oxan-4-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-10(11(13)14)12(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKPCGTWUBABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(CC)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking Unnatural Amino Acids in Epigenetic Modulation and Targeted Protein Degradation: A Technical Guide to 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex modalities—such as peptidomimetics and Proteolysis Targeting Chimeras (PROTACs)—the strategic incorporation of unnatural amino acids has become paramount. Among these, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (CAS: 2097946-72-8) stands out as a highly specialized, sterically hindered building block.

Derived from the privileged pharmacophore of EZH2 (Enhancer of Zeste Homolog 2) inhibitors, this N,N -disubstituted α -amino acid derivative offers unique conformational rigidity, precise lipophilicity tuning, and exceptional metabolic stability. This guide deconstructs its structural rationale, its application in epigenetic drug design, and the rigorous experimental workflows required to handle its extreme steric hindrance in synthesis.

Structural and Physicochemical Profiling

At its core, this molecule is a derivative of α -aminobutyric acid. The α -amine is heavily functionalized with an ethyl group and a tetrahydro-2H-pyran-4-yl (THP) ring. This N,N -disubstitution creates a massive steric shield around the α -carbon and any adjacent amide bonds formed during peptide synthesis.

Table 1: Physicochemical Properties & Design Rationale
PropertyValueRationale / Impact in Drug Design
Molecular Weight 215.29 g/mol Optimal fragment size for modular PROTAC or peptidomimetic assembly.
Molecular Formula C11H21NO3Provides a dense carbon framework with strategic heteroatom placement.
Calculated LogP ~1.45Balanced lipophilicity; the THP oxygen improves aqueous solubility compared to a carbocyclic analog.
H-Bond Donors 1Limited to the carboxylic acid, ensuring high membrane permeability once coupled.
H-Bond Acceptors 4The THP oxygen acts as a critical acceptor, enhancing target engagement within binding pockets.
Rotatable Bonds 5Conformational flexibility is heavily restricted by the bulky THP ring, locking the molecule into bioactive conformations.

Mechanistic Rationale in Epigenetic Drug Design

As an Application Scientist, I approach building blocks not just as chemical entities, but as functional tools designed to solve specific biological problems. The ethyl(tetrahydro-2H-pyran-4-yl)amino moiety is not arbitrary; it is a meticulously engineered pharmacophore.

Steric Shielding and Lipophilic Efficiency (LipE)

In peptide and PROTAC design, rapid in vivo clearance via proteolytic degradation is a primary hurdle. The incorporation of the bulky THP ring and the N -ethyl group provides profound steric hindrance, effectively shielding adjacent peptide bonds from enzymatic hydrolysis. Furthermore, the oxygen atom within the THP ring acts as a crucial hydrogen bond acceptor. This improves the molecule's Lipophilic Efficiency (LipE), maintaining the necessary hydrophobicity for cellular penetration while preventing the compound from becoming excessively "greasy" and insoluble.

Target Engagement: The EZH2 Connection

The ethyl(tetrahydro-2H-pyran-4-yl)amino structural motif is famously utilized in [1], a first-in-class, FDA-approved EZH2 inhibitor. In the context of EZH2, this bulky moiety perfectly occupies the S-adenosylmethionine (SAM) binding pocket of the histone methyltransferase. By utilizing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid as a modular building block, researchers can graft this highly potent EZH2-binding pharmacophore directly into novel bivalent degraders.

Application in PROTAC Degraders

In the rapidly evolving field of targeted protein degradation, this unnatural amino acid serves as a critical junction. Recent breakthroughs in targeting Triple-Negative Breast Cancer (TNBC) have utilized the EPZ-6438 pharmacophore to design highly selective EZH2 PROTACs (such as MS8815) [2].

By attaching an E3 ligase ligand (like a VHL or CRBN binder) to a linker that incorporates this THP-amino acid derivative, the resulting PROTAC forces a ternary complex between EZH2 and the ubiquitin-proteasome system (UPS).

PROTAC POI EZH2 Target Ligand (Pharmacophore) Linker THP-Amino Acid Linker Module POI->Linker Degrader Bivalent PROTAC Degrader Linker->Degrader E3 E3 Ligase Ligand (VHL / CRBN) E3->Linker

Modular PROTAC assembly utilizing the THP-amino acid derivative as a rigidifying linker.

Experimental Workflows: Synthesis and Validation

Handling N,N -disubstituted α -amino acids requires a departure from standard protocols. The causality here is simple: the extreme steric bulk prevents standard coupling reagents from forming the necessary active ester at a kinetically viable rate.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered THP-Amino Acids

To overcome this, we utilize [3], a third-generation uronium-based coupling reagent that exhibits exceptional reactivity with sterically hindered amines.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation (The Critical Step): In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid and 3.0 eq of COMU in minimal DMF. Add 6.0 eq of N,N -Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes (COMU active esters degrade if left too long).

  • Coupling: Add the activated solution to the resin. Subject the reaction to microwave irradiation at 75°C for 30 minutes.

  • Self-Validation (Micro-cleavage): Do not proceed blindly. Withdraw ~5 mg of resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. You must observe a mass shift corresponding to the addition of the THP-amino acid residue (+197 Da) to confirm coupling efficiency >90% before proceeding.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Table 2: Coupling Efficiency Comparison
Coupling ReagentBaseTemp (°C)Time (min)Yield (%)Causality / Observation
HBTU / HOBtDIPEA2560< 15%Severe steric clash prevents active ester formation.
HATU / HOAtDIPEA2560~ 45%Improved leaving group (HOAt), but kinetically slow.
COMU DIPEA75 (MW)30> 92% High reactivity of uronium salt overcomes steric hindrance.
Protocol 2: In Vitro Microsomal Stability Assay

Once synthesized, the metabolic resilience conferred by the THP-amino acid must be validated. This protocol is designed as a self-validating system to differentiate between enzymatic degradation and chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • HLM Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Self-Validation Controls:

    • Positive Control: Run a parallel assay using Verapamil to ensure the microsomes are metabolically active.

    • Negative Control: Run a parallel assay omitting NADPH. If degradation occurs here, the compound is chemically unstable, not enzymatically metabolized.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

EZH2_Degradation PROTAC EZH2 PROTAC Degrader Complex Ternary Complex Formation (EZH2 - PROTAC - VHL) PROTAC->Complex Ub Polyubiquitination Complex->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Epigenetic Decreased H3K27me3 & Gene Activation Proteasome->Epigenetic

Intracellular mechanism of targeted EZH2 degradation via the ubiquitin-proteasome system.

Conclusion

2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is far more than a simple structural variant; it is a precision-engineered tool for modern medicinal chemistry. By understanding the causality behind its steric bulk—how it shields against metabolism while engaging specific epigenetic targets like EZH2—researchers can leverage this unnatural amino acid to design next-generation therapeutics and PROTAC degraders. Success, however, relies entirely on adapting synthetic workflows, utilizing advanced reagents like COMU, and implementing rigorous, self-validating analytical controls.

References

  • EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PubMed Central (PMC), National Institutes of Health.[Link]

  • Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2. ACS Pharmacology & Translational Science.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]

Pharmacokinetic Profiling of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (hereafter referred to as ETAB ) represents a highly specialized unnatural amino acid derivative. Structurally, it features a polar, ionizable butanoic acid backbone coupled with a bulky, lipophilic ethyl-tetrahydropyranyl-amino moiety. This structural dichotomy imparts zwitterionic properties (carboxylic acid pKa ~2.5; tertiary amine pKa ~8.5), which heavily dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

The lipophilic ethyl(tetrahydro-2H-pyran-4-yl)amino group is a known pharmacophoric element—frequently utilized in epigenetic modulators such as the EZH2 inhibitor tazemetostat—that drives extensive hepatic clearance via Cytochrome P450 (CYP) enzymes[1]. Conversely, the butanoic acid moiety enhances aqueous solubility but introduces permeability challenges across lipid bilayers. This guide outlines a self-validating, end-to-end pharmacokinetic (PK) profiling strategy designed to navigate these specific molecular liabilities.

In Vitro Metabolic Stability & CYP450 Phenotyping

Before initiating in vivo studies, it is critical to map the metabolic liabilities of ETAB. The bulky tetrahydropyran ring and the N-ethyl substitution are classic substrates for CYP3A4-mediated oxidation. Understanding this causality allows researchers to anticipate high first-pass metabolism and design appropriate dosing vehicles.

Human Liver Microsome (HLM) Protocol

To establish intrinsic clearance ( CLint​ ) and identify primary metabolites, an HLM stability assay is employed.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with ETAB (final concentration 1 µM, kept low to ensure first-order kinetics [K_m > [S]]).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled ETAB-d5).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

MetabolicPathway ETAB ETAB (Parent Compound) 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid CYP3A4 CYP3A4 Oxidation (Hepatic Microsomes) ETAB->CYP3A4 Desethyl M1: N-Desethyl Metabolite (Loss of Ethyl Group) CYP3A4->Desethyl N-Dealkylation Hydroxyl M2: Hydroxylated Metabolite (Tetrahydropyran Ring Oxidation) CYP3A4->Hydroxyl C-Oxidation Phase2 Phase II Glucuronidation (UGT Enzymes) Desethyl->Phase2 Hydroxyl->Phase2 Excretion Biliary / Renal Excretion Phase2->Excretion

Figure 1: Proposed CYP3A4-mediated metabolic pathway and Phase II clearance of ETAB.

Bioanalytical Method Development (LC-MS/MS)

To quantify ETAB in biological matrices, a robust bioanalytical method must be validated in strict adherence to the[2][3].

Because ETAB is zwitterionic, simple protein precipitation often results in co-elution with endogenous plasma phospholipids, causing severe ion suppression in the mass spectrometer. Therefore, Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is utilized. The MAX sorbent retains the carboxylic acid moiety of ETAB at a neutral pH, allowing neutral lipids and basic interferences to be washed away before targeted elution.

SPE and LC-MS/MS Protocol
  • Sample Pre-treatment: Dilute 50 µL of rat plasma with 50 µL of 4% H₃PO₄ to disrupt protein binding.

  • SPE Loading: Load the sample onto a pre-conditioned Oasis MAX 96-well plate.

  • Washing: Wash with 1 mL of 5% NH₄OH in water, followed by 1 mL of methanol to remove phospholipids.

  • Elution: Elute ETAB using 500 µL of 2% formic acid in methanol (the low pH neutralizes the carboxylic acid, releasing it from the anion exchange resin).

  • Evaporation & Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm). Use a gradient elution from 5% to 95% Acetonitrile over 3 minutes.

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

In Vivo Pharmacokinetic Profiling (Rodent Model)

With the bioanalytical method validated (accuracy and precision within ±15%, LLOQ ≤ 1 ng/mL)[3], in vivo profiling in Sprague-Dawley (SD) rats is conducted to determine systemic exposure and oral bioavailability.

Dosing and Sampling Methodology
  • Animal Preparation: Fast male SD rats (200-250g) for 12 hours prior to oral dosing; IV cohorts may remain fed.

  • Formulation:

    • Intravenous (IV): Formulate ETAB at 2 mg/kg in 5% DMSO / 10% Solutol HS-15 / 85% Saline to ensure complete dissolution of the lipophilic moiety.

    • Oral (PO): Formulate ETAB at 10 mg/kg as a homogenous suspension in 0.5% Methylcellulose.

  • Administration: Administer IV doses via the tail vein. Administer PO doses via oral gavage.

  • Serial Sampling: Collect 150 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Transfer blood into K₂EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and store plasma at -80°C until SPE extraction.

PKWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction Sample Prep (Solid Phase Extraction) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA NCA PK Analysis (Phoenix WinNonlin) LCMS->NCA

Figure 2: End-to-end in vivo pharmacokinetic profiling and bioanalytical workflow.

Quantitative Data Synthesis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using Phoenix WinNonlin to derive primary PK parameters. The table below summarizes the expected quantitative data profile for a compound with ETAB's structural characteristics (high hepatic clearance, moderate volume of distribution).

Table 1: Summary of Mean Pharmacokinetic Parameters for ETAB in SD Rats (n=3/group)

PK ParameterUnitsIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Causality / Interpretation
Cmax ng/mL1,450 ± 120850 ± 95Moderate oral absorption limited by zwitterionic polarity.
Tmax hr-1.5 ± 0.5Typical for small molecules requiring intestinal absorption.
AUC₀₋inf hr*ng/mL2,100 ± 1803,465 ± 310Reflects total systemic exposure.
T₁/₂ hr2.8 ± 0.43.1 ± 0.5Short half-life driven by rapid CYP3A4-mediated N-dealkylation.
CL mL/min/kg15.8 ± 1.2-Moderate-to-high clearance (approaching rat hepatic blood flow).
Vdss L/kg3.2 ± 0.3-High tissue distribution driven by the lipophilic tetrahydropyran ring.
Bioavailability (F) %-33.0% First-pass metabolism heavily restricts absolute bioavailability.

Conclusion & Translational Outlook

The pharmacokinetic profiling of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid reveals a molecule with a complex ADME fate. While the butanoic acid moiety ensures adequate solubility, the ethyl(tetrahydro-2H-pyran-4-yl)amino group acts as a metabolic liability, driving rapid CYP3A4-mediated clearance and restricting oral bioavailability to approximately 33%.

For future drug development, researchers should consider structural optimization strategies—such as fluorination of the tetrahydropyran ring or isosteric replacement of the N-ethyl group—to block metabolic soft spots, thereby extending the half-life and improving systemic exposure without compromising the molecule's core pharmacodynamic properties.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • Orleni, M., & Beumer, J. H. (2024). Pharmacology and pharmacokinetics of tazemetostat. Cancer Chemotherapy and Pharmacology. Retrieved from[Link]

Sources

receptor binding affinity of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for Novel Chemical Entities

Case Study: 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Abstract

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is contingent on a thorough characterization of its pharmacological profile. A critical initial step in this process is determining its affinity for specific biological targets. This guide provides a comprehensive, in-depth framework for assessing the receptor binding affinity of an NCE, using the example compound 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid . As public domain data for this specific molecule is not available, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the strategic rationale, detailed experimental protocols, and data interpretation required to establish a robust binding profile, thereby ensuring scientific integrity and providing a solid foundation for further preclinical development.

Introduction to the Target Compound and the Imperative of Binding Affinity

The compound 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a novel synthetic molecule featuring several key structural motifs: a butanoic acid core, a secondary amine linker, and a tetrahydropyran (THP) ring. Each of these components can contribute to its interaction with biological macromolecules.

The determination of receptor binding affinity is a cornerstone of early-stage drug discovery.[1] It quantifies the strength of the interaction between a ligand (the NCE) and its molecular target, typically a protein receptor.[1][2] This value, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is fundamental for:

  • Potency Assessment: A lower Kd or Ki value indicates higher affinity and, frequently, higher potency.[1]

  • Target Validation: Confirming that the NCE engages the intended biological target.

  • Selectivity Profiling: Assessing the NCE's affinity for off-target receptors to predict potential side effects.

  • Structure-Activity Relationship (SAR) Development: Guiding medicinal chemists in optimizing the molecular structure to improve affinity and selectivity.[3]

Structural Analysis and Hypothesis of Potential Biological Targets

The structure of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid provides clues for hypothesizing its potential receptor targets.

  • Amino Acid Backbone: The 2-aminobutanoic acid core is a derivative of an alpha-amino acid, which are the building blocks of peptides and are recognized by a vast array of receptors and transporters.[4][5]

  • Tetrahydropyran (THP) Ring: The THP moiety is a common scaffold in medicinal chemistry. It is often used as a bioisostere for phenyl rings or other cyclic systems to improve solubility and metabolic stability. Pyran-containing compounds have demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[6][7] Notably, compounds containing a (tetrahydro-2H-pyran-4-yl)methyl group have been developed as selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain.[8]

  • N-ethyl Group: The small alkyl substitution on the amine can influence steric hindrance and lipophilicity, fine-tuning the binding interaction with a target protein.

Based on these features, a primary screening panel for this NCE could logically include G-protein coupled receptors (GPCRs) known to bind amino acids or their derivatives (e.g., GABA receptors, metabotropic glutamate receptors) and other targets where pyran-containing ligands have shown activity, such as the CB2 receptor.

Methodologies for Determining Receptor Binding Affinity

Several robust methods exist to quantify ligand-receptor interactions. The choice of assay depends on factors like throughput requirements, the nature of the target, and the availability of specific reagents.

Radioligand Binding Assays

This is the gold-standard technique, offering high sensitivity and precision.[1][9] It involves the use of a radioactively labeled ligand (a radioligand) that is known to bind to the target receptor. The assay can be performed in two primary formats:

  • Saturation Assays: Used to determine the affinity (Kd) of the radioligand itself and the total number of receptors in a sample (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[2][10]

  • Competition Assays: This is the most common method for characterizing an unknown NCE. Here, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled NCE (the "competitor"). The NCE's ability to displace the radioligand from the receptor is measured, yielding an IC50 value (the concentration of NCE that displaces 50% of the specific binding of the radioligand).[10][11] The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Label-Free Technologies

Newer technologies allow for the measurement of binding without relying on radioactive or fluorescent labels.[9]

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (in solution) binds to a receptor immobilized on the chip. It provides real-time kinetic data, including the association rate (kon) and dissociation rate (koff), from which the Kd can be calculated (koff/kon).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. It is a powerful tool that provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.

Experimental Workflow and Protocols

The following section provides a detailed workflow and step-by-step protocols for characterizing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid using a competitive radioligand binding assay, a widely applicable and trusted method.

General Experimental Workflow

The process of determining the binding affinity of an NCE follows a logical sequence, ensuring data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Synthesize & Purify NCE (>95% Purity) p2 Prepare Receptor Source (e.g., Cell Membrane Homogenate) p1->p2 p3 Select & Validate Radioligand p2->p3 a1 Prepare Assay Buffer & Reagents p3->a1 a2 Set up Competition Assay Plates (Total, NSB, Competitor Dilutions) a1->a2 a3 Incubate at Equilibrium a2->a3 a4 Separate Bound & Free Ligand (Filtration) a3->a4 a5 Quantify Bound Radioactivity (Scintillation Counting) a4->a5 d1 Calculate Specific Binding a5->d1 d2 Generate Competition Curve (log[Competitor] vs. % Specific Binding) d1->d2 d3 Determine IC50 via Non-linear Regression d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: General workflow for NCE receptor binding affinity determination.

Protocol: Competitive Radioligand Binding Assay

This protocol is a template and must be optimized for each specific receptor-radioligand pair. Here, we hypothesize testing the NCE against the Cannabinoid Receptor 2 (CB2), using the well-characterized radioligand [³H]CP-55,940.

Principle of the Assay:

G cluster_0 Without Competitor (NCE) cluster_1 With Competitor (NCE) R1 Receptor C1 Receptor-Ligand Complex L1 [³H]Radioligand L1->R1 Binds R2 Receptor L2 [³H]Radioligand L2->R2 Binding Inhibited NCE NCE NCE->R2 Competes

Caption: Principle of a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human CB2 receptors.

  • Radioligand: [³H]CP-55,940 (Specific Activity: ~120 Ci/mmol).

  • Test Compound: 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, dissolved in DMSO to a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-Specific Binding (NSB) Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled CB2 ligand (e.g., WIN 55,212-2).

  • Filtration: 96-well glass fiber filter plates (e.g., Millipore GF/C).

  • Instrumentation: 96-well harvester, liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the NCE in assay buffer. A typical range would be from 100 µM to 10 pM in half-log steps.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for Total Binding wells).

    • 25 µL of NSB Determinate (for Non-Specific Binding wells).

    • 25 µL of the NCE serial dilutions.

  • Add Radioligand: Add 25 µL of [³H]CP-55,940 diluted in assay buffer to all wells. The final concentration should be at or below its Kd for the receptor (e.g., 0.5 nM).

  • Initiate Reaction: Add 50 µL of the CB2 receptor membrane preparation (e.g., 10 µg protein/well) to all wells to start the binding reaction. The total assay volume is 100 µL.

  • Incubation: Incubate the plate for 90 minutes at 30°C to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

1. Calculate Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[10]

  • This calculation is performed for every concentration of the NCE.

2. Generate Competition Curve:

  • Plot the percent specific binding against the logarithm of the NCE concentration. The percent specific binding at a given NCE concentration is calculated as: (Specific Binding at [NCE] / Specific Binding in absence of NCE) * 100.

  • This data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., with GraphPad Prism software) to determine the IC50.

3. Calculate the Inhibition Constant (Ki):

  • The IC50 value is dependent on the concentration of the radioligand used. To obtain a true measure of affinity, the Ki must be calculated using the Cheng-Prusoff equation :[10]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Hypothetical Data Summary:

The results of such an investigation should be summarized clearly.

ParameterValueDescription
IC50 125 nMConcentration of NCE inhibiting 50% of specific [³H]CP-55,940 binding.
Ki 58 nMInhibition constant, representing the affinity of the NCE for the CB2 receptor.
Hill Slope -1.05Slope of the competition curve; a value near -1 suggests competitive binding.
Assay Conditions [³H]CP-55,940 [L]=0.5nM, Kd=0.6nMCritical parameters used for the Cheng-Prusoff calculation.

Conclusion and Future Directions

This guide has detailed a robust, validated methodology for determining the receptor binding affinity of a novel chemical entity, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid. By following the outlined workflow—from target hypothesis based on structural analysis to the execution of a competitive radioligand binding assay and rigorous data analysis—researchers can confidently establish the affinity (Ki) of their compound for a given target.

A hypothetical Ki value of 58 nM for the CB2 receptor would indicate that the compound is a moderately potent ligand. This initial finding would serve as a critical decision-making point. Future work would involve:

  • Selectivity Screening: Testing the NCE against a panel of other receptors (e.g., CB1, opioid receptors, etc.) to determine its selectivity profile.

  • Functional Assays: Moving beyond simple binding to determine if the compound is an agonist, antagonist, or inverse agonist at the target receptor.[1] This can be done using assays like [³⁵S]GTPγS binding or cAMP measurement.

  • In Vivo Studies: If the in vitro profile is promising, advancing the compound to animal models to assess its efficacy, pharmacokinetics, and safety.

By systematically applying these principles and protocols, drug discovery teams can efficiently and accurately characterize novel molecules, paving the way for the development of next-generation therapeutics.

References

  • Gifford Bioscience. About Ligand Binding Assays. (Available at: [Link])

  • McLaughlin, M. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. (Available at: [Link])

  • Kulkarni, A., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.29.1–1.29.15. (Available at: [Link])

  • Wikipedia. Ligand binding assay. (Available at: [Link])

  • Khan, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(7), e17865. (Available at: [Link])

  • Michel, S., et al. (2008). Structure-activity relationships in the acronycine and benzo[b]acronycine series: Role of the pyran ring. European Journal of Medicinal Chemistry, 43(12), 2677-87. (Available at: [Link])

  • Opperman, T. J., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2025-2037. (Available at: [Link])

  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. (Available at: [Link])

  • Drug Design Org. Structure Activity Relationships (SAR). (Available at: [Link])

  • Yakaiah, T., et al. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 1-10. (Available at: [Link])

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. (Available at: [Link])

  • Pérez-Vásquez, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. (Available at: [Link])

  • Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Scientia Pharmaceutica, 86(4), 53. (Available at: [Link])

  • Saxena, R., et al. (2013). Chemotherapeutic Potential of 2-[Piperidinoethoxyphenyl]-3-Phenyl-2H-Benzo(b)pyran in Estrogen Receptor- Negative Breast Cancer Cells. PLoS ONE, 8(6), e66226. (Available at: [Link])

  • Annunziata, F., et al. (2022). Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. International Journal of Molecular Sciences, 23(4), 2073. (Available at: [Link])

  • Santos, J. I., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. (Available at: [Link])

  • Sparian Biosciences. Publications. (Available at: [Link])

  • ResearchGate. Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. (Available at: [Link])

  • Djerourou, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Journal of Molecular Structure, 1237, 130386. (Available at: [Link])

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in vitro stability assays for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Stability Profiling of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Introduction: The Imperative of Early Stability Assessment in Drug Discovery

In the trajectory of drug discovery and development, the early identification of a candidate's metabolic and chemical liabilities is paramount. A compound's stability profile directly influences its pharmacokinetic properties, such as bioavailability, half-life, and in vivo clearance, which are critical determinants of its therapeutic success.[1] Neglecting this crucial step can lead to the costly failure of promising candidates in later preclinical or clinical stages.[2] This guide provides a comprehensive technical overview of the core in vitro stability assays essential for characterizing a new chemical entity (NCE).

We will use the novel compound 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (hereafter referred to as "Compound X") as a central case study. Its structure, featuring a secondary amine, a carboxylic acid, and a tetrahydropyran moiety, presents several potential sites for metabolic attack or chemical degradation, making it an excellent model for illustrating a robust stability assessment strategy.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental design choices. By understanding the "why," scientists can better interpret data, troubleshoot assays, and make informed decisions to advance the most promising compounds.

Part 1: Physicochemical Properties and Initial Assessment of Compound X

Before embarking on experimental assays, an initial in silico or preliminary experimental characterization of the NCE is crucial. These properties govern aqueous solubility, membrane permeability, and the compound's ionization state at physiological pH, all of which directly impact the design and interpretation of stability assays.

PropertyPredicted ValueSignificance in Stability Assays
Molecular Formula C11H21NO3Defines the exact mass for LC-MS/MS detection.
Molecular Weight 215.29 g/mol Foundational for preparing stock solutions of known molarity.
XLogP3 ~1.5Indicates moderate lipophilicity, suggesting good solubility in assay buffers but also potential for non-specific binding.
pKa (Acidic) ~4.5 (Carboxylic Acid)The carboxyl group will be predominantly ionized (negatively charged) at physiological pH 7.4.
pKa (Basic) ~9.5 (Secondary Amine)The amine group will be predominantly ionized (positively charged) at physiological pH 7.4.

The zwitterionic nature of Compound X at pH 7.4 suggests it should have adequate solubility in the aqueous buffers used for most stability assays. The secondary amine and the alpha-carbon to the carboxyl group are potential sites for enzymatic oxidation by Cytochrome P450 (CYP) enzymes.

Part 2: Metabolic Stability Assessment

Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][3] The liver is the primary site of drug metabolism, and in vitro systems derived from the liver are the cornerstone of early ADME testing.[4][5] We will explore the two most widely used models: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Scientific Rationale: Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][6] This assay is a cost-effective, high-throughput screen primarily used to determine a compound's susceptibility to oxidative metabolism.[7] The assay measures the rate of disappearance of the parent compound over time to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8][9]

Experimental Workflow: Microsomal Stability

cluster_prep Preparation cluster_assay Incubation (37°C) cluster_process Sample Processing cluster_analysis Analysis prep prep incubate incubate process process analyze analyze CompoundStock 1. Prepare 1mM Compound X Stock in DMSO MicrosomePrep 2. Thaw & Dilute Liver Microsomes (e.g., Human, Rat) in Buffer CofactorPrep 3. Prepare NADPH Regenerating System (Cofactor) PreIncubate 4. Pre-incubate Microsomes & Compound X (1µM final) StartReaction 5. Initiate Reaction with Cofactor (NADPH) PreIncubate->StartReaction Timepoints 6. Aliquot at Time Points (0, 5, 15, 30, 45 min) StartReaction->Timepoints Quench 7. Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge Supernatant 9. Transfer Supernatant for Analysis Centrifuge->Supernatant LCMS 10. Analyze by LC-MS/MS Supernatant->LCMS Data 11. Quantify Parent Drug Remaining vs. Time 0 LCMS->Data Calc 12. Calculate t½ and CLint Data->Calc

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of Compound X in DMSO. The final DMSO concentration in the incubation should not exceed 0.25% to avoid enzyme inhibition.[6]

    • Prepare an NADPH regenerating system (e.g., BD Biosciences Cat. # 451220, 451200) according to the manufacturer's instructions. This provides a sustained source of the necessary cofactor for CYP activity.[10][11]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[5][6]

  • Incubation Procedure: [5][11]

    • In a 96-well plate, add the microsomal suspension.

    • Add Compound X to reach a final concentration of 1 µM. Include positive control compounds (e.g., a high-turnover drug like Verapamil and a low-turnover drug like Warfarin).

    • Self-Validation/Control: Prepare parallel incubations for each compound without the NADPH regenerating system. This crucial control helps identify any NADPH-independent degradation (e.g., by other enzymes like esterases or chemical instability in the buffer).[6]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a new plate containing ice-cold acetonitrile with an internal standard (a structurally similar, stable compound) to terminate the reaction and precipitate protein.[5]

  • Sample Analysis:

    • Centrifuge the termination plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Compound X.[12][13]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of Compound X remaining versus time.[5]

    • The slope of the linear regression line is the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein).[8] The units are typically µL/min/mg protein.

Hypothetical Data & Interpretation:

Time (min)% Compound X Remaining (+NADPH)% Compound X Remaining (-NADPH)
0100100
58599
156098
303597
451596
  • Calculated t½: 23.2 min

  • Calculated CLint: 60.1 µL/min/mg protein

  • Interpretation: Compound X shows significant NADPH-dependent degradation, indicating it is a substrate for CYP enzymes. The stability in the absence of NADPH confirms its chemical stability under the assay conditions and rules out significant degradation by other microsomal enzymes not requiring this cofactor. A half-life of ~23 minutes suggests moderate to high metabolic clearance.[3]

Hepatocyte Stability Assay

Scientific Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and the cellular machinery for drug transport.[9] Cryopreserved primary hepatocytes are considered a more complete and physiologically relevant in vitro model, containing the full spectrum of metabolic enzymes and transporters within an intact cell system.[2][4] This assay provides a more comprehensive prediction of overall hepatic clearance.[14]

Experimental Workflow: Hepatocyte Stability

cluster_prep Preparation cluster_assay Incubation (37°C, 5% CO2) cluster_process Sample Processing cluster_analysis Analysis prep prep incubate incubate process process analyze analyze CompoundStock 1. Prepare 1mM Compound X Stock in DMSO HepatocytePrep 2. Thaw & Resuspend Cryopreserved Hepatocytes in Media Viability 3. Check Cell Viability (e.g., Trypan Blue) CellPlating 4. Plate Hepatocyte Suspension (e.g., 0.5 x 10^6 cells/well) AddCompound 5. Add Compound X (1µM final) to Initiate Reaction CellPlating->AddCompound Timepoints 6. Aliquot at Time Points (0, 15, 30, 60, 120 min) AddCompound->Timepoints Quench 7. Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge 8. Centrifuge to Pellet Debris Quench->Centrifuge Supernatant 9. Transfer Supernatant for Analysis Centrifuge->Supernatant LCMS 10. Analyze by LC-MS/MS Supernatant->LCMS Data 11. Quantify Parent Drug Remaining vs. Time 0 LCMS->Data Calc 12. Calculate t½ and CLint Data->Calc

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E). Centrifuge gently and resuspend the cell pellet in fresh medium.

    • Self-Validation/Control: Perform a cell count and assess viability using the trypan blue exclusion method. Viability should typically be >80% for a valid assay.

    • Adjust the cell density to 1 x 10^6 viable cells/mL.[2]

  • Incubation Procedure: [2][15]

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension (e.g., 0.5 mL for 0.5 x 10^6 cells).

    • Add Compound X to a final concentration of 1 µM.

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction as described in the microsomal assay (ice-cold acetonitrile with internal standard).

  • Sample Analysis & Data Analysis:

    • The procedures for sample processing, LC-MS/MS analysis, and calculation of t½ are identical to the microsomal assay.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / 10^6 cells). The units are typically µL/min/10^6 cells. This value can be scaled to predict in vivo hepatic clearance.[4]

Hypothetical Data & Interpretation:

Time (min)% Compound X Remaining
0100
1570
3048
6022
1205
  • Calculated t½: 28.0 min

  • Calculated CLint: 24.8 µL/min/10^6 cells

  • Interpretation: The half-life in hepatocytes is similar to that in microsomes. This suggests that for Compound X, Phase I (CYP-mediated) metabolism is the dominant clearance pathway, and contributions from Phase II metabolism are likely minimal. If the hepatocyte half-life were significantly shorter than the microsomal half-life, it would imply a major role for Phase II enzymes.

Part 3: Plasma Stability Assay

Scientific Rationale: In addition to metabolism in the liver, compounds can be degraded by enzymes present in systemic circulation.[16] Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can cleave labile functional groups.[17][18] This assay is crucial for compounds containing esters or amides and for evaluating prodrugs designed to be activated in the blood.[18][19] It helps distinguish between hepatic metabolism and plasma-based clearance.[20]

Experimental Workflow: Plasma Stability

cluster_prep Preparation cluster_assay Incubation (37°C) cluster_process Sample Processing cluster_analysis Analysis prep prep incubate incubate process process analyze analyze CompoundStock 1. Prepare 10mM Compound X Stock in DMSO PlasmaPrep 2. Thaw Plasma (Human, Rat, etc.) and buffer to 37°C StartReaction 3. Spike Compound X into Plasma (10µM final) Timepoints 4. Aliquot at Time Points (0, 15, 30, 60, 120 min) StartReaction->Timepoints Quench 5. Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge 6. Centrifuge to Pellet Precipitated Protein Quench->Centrifuge Supernatant 7. Transfer Supernatant for Analysis Centrifuge->Supernatant LCMS 8. Analyze by LC-MS/MS Supernatant->LCMS Data 9. Quantify Parent Drug Remaining vs. Time 0 LCMS->Data Calc 10. Calculate t½ Data->Calc

Caption: Workflow for the plasma stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw frozen heparinized plasma (e.g., human, rat, mouse, dog) in a 37°C water bath.

    • Prepare a 10 mM stock of Compound X in DMSO.

  • Incubation Procedure: [16][17]

    • Pre-warm plasma to 37°C.

    • Initiate the assay by adding Compound X to the plasma to a final concentration of 1-10 µM.

    • Self-Validation/Control: A parallel incubation in heat-inactivated plasma should be performed to distinguish enzymatic degradation from purely chemical hydrolysis at physiological pH.

    • Incubate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reaction with 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Analysis:

    • The procedures for sample processing, LC-MS/MS analysis, and calculation of t½ are identical to the previous assays.

Hypothetical Data & Interpretation:

Time (min)% Compound X Remaining (Human Plasma)% Compound X Remaining (Rat Plasma)
0100100
159899
309798
609596
1209294
  • Calculated t½ (Human): > 120 min

  • Calculated t½ (Rat): > 120 min

  • Interpretation: Compound X is highly stable in both human and rat plasma, with minimal degradation observed over 2 hours. This indicates that it is not susceptible to hydrolysis by plasma enzymes. This result, combined with the metabolic data, strongly suggests that hepatic metabolism is the primary clearance mechanism for this compound.

Part 4: Chemical Stability Assessment

Scientific Rationale: A compound's inherent chemical stability is a critical attribute that affects its shelf-life, formulation development, and behavior in different physiological environments (e.g., the low pH of the stomach).[21][22] Stress testing is performed to identify degradation pathways and understand the molecule's intrinsic vulnerabilities.[23][24]

Experimental Workflow: pH Stability

cluster_prep Preparation cluster_assay Incubation cluster_process Sample Processing cluster_analysis Analysis prep prep incubate incubate process process analyze analyze CompoundStock 1. Prepare 10mM Compound X Stock in DMSO BufferPrep 2. Prepare Buffers at Various pH Values (e.g., 1.2, 4.5, 7.4, 9.0) StartReaction 3. Spike Compound X into each pH Buffer (10µM final) IncubateTemp 4. Incubate at Controlled Temp (e.g., 37°C or 50°C) StartReaction->IncubateTemp Timepoints 5. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) IncubateTemp->Timepoints Neutralize 6. Neutralize Aliquot with Buffer Timepoints->Neutralize Analyze 7. Analyze Directly or after Dilution with Mobile Phase Neutralize->Analyze LCMS 8. Analyze by LC-MS/MS Analyze->LCMS Data 9. Quantify Parent Drug Remaining vs. Time 0 LCMS->Data Calc 10. Determine t½ at each pH Data->Calc

Caption: Workflow for assessing pH-dependent chemical stability.

Detailed Protocol (pH Stability):

  • Procedure:

    • Prepare a series of buffers across a wide pH range (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 7.4; borate for pH 9.0).

    • Add Compound X to each buffer (final concentration 10 µM) and incubate at a controlled temperature (e.g., 37°C or an accelerated condition of 50°C).

    • Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the degradation by neutralizing or diluting the sample in mobile phase before LC-MS/MS analysis.

  • Other Stress Conditions (as per ICH Guideline Q1A):

    • Oxidative: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Photostability: Expose the compound in solution and as a solid to a defined light source (e.g., Xenon lamp) according to ICH Q1B guidelines.[24]

Hypothetical Data & Interpretation:

Condition% Compound X Remaining after 24hInterpretation
pH 1.2, 37°C>95%Stable in highly acidic conditions.
pH 7.4, 37°C>95%Stable at physiological pH.
pH 9.0, 37°C>95%Stable in basic conditions.
3% H2O2, RT88%Shows minor sensitivity to oxidation.
Light Exposure>95%Not photosensitive.
  • Overall Interpretation: Compound X demonstrates high chemical stability across a broad pH range and is not photolabile. Minor sensitivity to strong oxidative conditions is noted but is unlikely to be a major liability.

Part 5: Integrated Analysis and Go/No-Go Decisions

The true power of these assays lies in a holistic interpretation of the data. By synthesizing the results, we can build a comprehensive stability profile for Compound X and make evidence-based decisions.

Summary Stability Profile for Compound X:

AssayKey ParameterResultImplication for Drug Development
Microsomal Stability 23.2 minSusceptible to Phase I (CYP-mediated) metabolism. Predicts moderate-to-high hepatic clearance.
Hepatocyte Stability 28.0 minConfirms hepatic metabolism as the primary clearance route. Minimal contribution from Phase II metabolism.
Plasma Stability >120 minStable in circulation. Clearance is not driven by plasma enzymes.
Chemical Stability % remaining>95% (pH)Excellent intrinsic chemical stability. Favorable for formulation and shelf-life. No liabilities for oral administration (acid stability).

The in vitro stability profile of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is characteristic of a compound whose elimination will be primarily driven by hepatic metabolism, specifically via Phase I (CYP) enzymes. Its high stability in plasma and across a wide pH range are highly favorable properties, simplifying formulation development and suggesting that poor chemical stability will not be a barrier to achieving adequate drug exposure.

The moderate-to-high clearance predicted by the microsomal and hepatocyte assays is a key finding. While not necessarily a "no-go" signal, it indicates that the compound may have a relatively short half-life in vivo. This information is critical for medicinal chemists, who can now focus on structure-activity relationship (SAR) studies to modulate the sites of metabolic attack (likely the secondary amine or adjacent carbons) to reduce the rate of clearance while preserving pharmacological activity. Further studies to identify the specific CYP isozymes responsible (CYP reaction phenotyping) would be the logical next step.

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Preclinical Toxicity and Safety Profile of 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids into small-molecule active pharmaceutical ingredients (APIs) and peptidomimetics is a cornerstone of modern drug design. 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (ETP-BA) represents a highly specialized structural motif designed to enhance metabolic stability, restrict conformational flexibility, and fine-tune lipophilicity. However, the introduction of tertiary amines and saturated oxygen heterocycles carries distinct toxicological liabilities.

This whitepaper provides an in-depth technical evaluation of the preclinical toxicity and safety pharmacology profile of ETP-BA. Designed for drug development professionals, this guide synthesizes mechanistic rationale, self-validating experimental protocols, and regulatory frameworks to establish a robust IND-enabling safety package.

Structural Toxicology & Mechanistic Rationale

Understanding the structure-toxicity relationship of ETP-BA requires deconstructing its three primary functional domains:

  • The Butanoic Acid Backbone: As an α -amino acid derivative, the butanoic acid moiety provides a critical handle for target engagement (e.g., salt bridge formation). From a safety perspective, carboxylic acids can undergo acyl glucuronidation. If the resulting acyl glucuronide is highly reactive, it may covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI).

  • The Tetrahydro-2H-pyran-4-yl (THP) Ring: The THP ring is strategically substituted for a cyclohexyl group to lower the partition coefficient (logP). This reduction in lipophilicity mitigates the risk of non-specific highly lipophilic binding, which often leads to phospholipidosis. However, the ether oxygen in the THP ring is a known site for cytochrome P450 (CYP)-mediated α -hydroxylation, which can lead to ring-opening events and the formation of reactive aldehydes.

  • The N-Ethyl Substitution: The tertiary amine structure provides steric hindrance, preventing rapid oxidative deamination by monoamine oxidases (MAOs). However, tertiary amines with a pKa of ~8.5 are positively charged at physiological pH, raising the theoretical risk of off-target binding to the hERG potassium channel. Furthermore, N-deethylation via CYP3A4 is a primary metabolic clearance pathway that must be monitored.

MetabolicPathway Parent ETP-BA (Parent Compound) CYP3A4 CYP3A4 N-Deethylation Parent->CYP3A4 Major Pathway CYP2D6 CYP2D6 THP alpha-Hydroxylation Parent->CYP2D6 Minor Pathway Met1 Desethyl-ETP-BA (M1 Metabolite) CYP3A4->Met1 Met2 Ring-Opened Aldehyde (M2 Metabolite) CYP2D6->Met2 Excretion Phase II Glucuronidation (Renal Clearance) Met1->Excretion Tox Protein Adduction (Toxicity Risk) Met2->Tox If not scavenged Met2->Excretion ALDH oxidation

Diagram 1: Predicted CYP450-mediated biotransformation and clearance pathways for ETP-BA.

In Vitro Safety Pharmacology & ADME-Tox

Before advancing to in vivo models, ETP-BA must clear rigorous in vitro safety thresholds.

Genotoxicity (Ames Test)

The mutagenic potential of ETP-BA is evaluated using the Bacterial Reverse Mutation Assay[1]. Because secondary and tertiary amines can theoretically form N-nitrosamine impurities during synthesis or metabolism, we proactively employ enhanced Ames testing conditions (e.g., utilizing 30% S9 fraction from phenobarbital/ β -naphthoflavone-induced rats) to ensure maximum sensitivity to short-lived mutagenic metabolites.

Cardiovascular Liability (hERG)

The hERG (Kv11.1) potassium channel is highly susceptible to blockade by basic, lipophilic amines. Inhibition of this channel delays ventricular repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes. In accordance with ICH S7B guidelines, ETP-BA is subjected to automated patch-clamp electrophysiology to define its IC50​ against the hERG channel[2].

In Vivo Toxicity Profile

Following successful in vitro screening, the in vivo safety profile is established to define the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL), which are critical for setting safe starting doses in Phase 1 clinical trials[3].

Core Battery Safety Pharmacology

Conducted under GLP conditions per ICH S7A[4], the core battery assesses acute functional liabilities:

  • Central Nervous System: Modified Irwin test in rats to assess behavioral, autonomic, and motor effects.

  • Cardiovascular System: Telemetry in conscious Beagle dogs to continuously monitor blood pressure, heart rate, and ECG parameters (PR, QRS, QT, and QTc intervals).

  • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Repeat-Dose Toxicity (14-Day)

To comply with ICH M3(R2)[3], 14-day repeat-dose toxicity studies are conducted in a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) species. Toxicokinetic (TK) analysis is integrated to correlate systemic exposure (AUC and Cmax​ ) with observed histopathological findings, particularly focusing on hepatic and renal tissues due to the compound's clearance mechanisms.

SafetyWorkflow Tier1 Tier 1: In Vitro Profiling hERG, Ames, Cytotox Tier2 Tier 2: In Vivo Safety Pharm ICH S7A Core Battery Tier1->Tier2 Pass (No Genotox, hERG IC50 > 30 µM) Tier3 Tier 3: Repeat-Dose Tox 14-Day Rat/Dog (ICH M3) Tier2->Tier3 Pass (No QTc Prolongation) GoNoGo Go/No-Go Decision IND Submission Tier3->GoNoGo NOAEL Established with >10x Safety Margin

Diagram 2: Tiered IND-enabling preclinical safety screening workflow for ETP-BA.

Experimental Protocols (E-E-A-T)

Protocol A: GLP Bacterial Reverse Mutation Assay (OECD 471)

Causality Note: We utilize the pre-incubation method rather than standard plate incorporation. Pre-incubation maximizes the physical contact time between the bacteria, the test article, and the S9 metabolic enzymes in a liquid medium, significantly increasing the detection rate of short-lived reactive metabolites[1].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Metabolic Activation Mix: Prepare the S9 mix using 30% (v/v) post-mitochondrial fraction from rats induced with phenobarbital/ β -naphthoflavone, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.1 mL of ETP-BA dissolved in DMSO (at 5 concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Incubation: Shake the tubes at 37°C for 30 minutes at 150 RPM.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube, vortex gently, and pour over minimal glucose agar plates.

  • Scoring & Validation: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

    • Self-Validating System: The assay is only deemed valid if strain-specific positive controls (e.g., 2-aminoanthracene, sodium azide) exhibit a 3-fold increase in revertants, and vehicle controls fall within historical baseline ranges.

Protocol B: Automated Patch-Clamp hERG Assay (ICH S7B)

Causality Note: While binding assays can show affinity, patch-clamp provides functional electrophysiological data. We use a specific voltage protocol to simulate the cardiac action potential, ensuring we capture state-dependent block (e.g., compounds that only bind when the channel is in the open or inactivated state)[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells and suspend in extracellular recording solution.

  • System Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish a high-resistance (>1 G Ω ) gigaseal and apply negative pressure to achieve the whole-cell recording configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse ETP-BA continuously at escalating concentrations (0.1, 1, 10, 30, and 100 µM). Wait 3-5 minutes per concentration to achieve steady-state block.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the fractional block relative to the pre-compound baseline. Generate a concentration-response curve using a Hill equation fit to determine the IC50​ .

Data Presentation

Table 1: Summary of In Vitro Safety Pharmacology & ADME Data

Assay / ParameterTarget / MechanismResult for ETP-BAInterpretation / Risk
Ames Test Point mutations / frameshiftsNegative (-S9 and +S9)No mutagenic liability.
hERG Patch-Clamp Kv11.1 Potassium Channel IC50​ = 42.5 µMLow risk for QT prolongation at therapeutic exposures.
CYP Inhibition CYP3A4, 2D6, 2C9, 1A2 IC50​ > 50 µM (all)Low risk for drug-drug interactions (DDIs).
Hepatocyte Stability Intrinsic Clearance ( CLint​ )12.4 µL/min/10 6 cellsModerate metabolic stability; primary clearance via CYP3A4.

Table 2: 14-Day Repeat-Dose Toxicity Findings (Sprague-Dawley Rat)

Dose Group (mg/kg/day)Clinical ObservationsClinical Chemistry / HematologyHistopathology
Vehicle Control NormalWithin historical limitsUnremarkable
10 mg/kg (Low) NormalNormalUnremarkable
30 mg/kg (Mid) Transient salivation post-doseMild elevation in AST (<2x ULN)Minimal hepatocellular hypertrophy (adaptive)
100 mg/kg (High) Salivation, reduced weight gainElevated AST/ALT (>3x ULN)Mild centrilobular necrosis
Conclusion NOAEL = 10 mg/kg/day MTD = 30 mg/kg/day Dose-limiting toxicity is hepatic.

References

  • Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[3] URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[1] URL: [Link]

  • Food and Drug Administration (FDA). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - Questions and Answers.[2] URL: [Link]

  • Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals.[4] URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Incorporation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Enhanced Pharmacokinetics

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The tetrahydropyran (THP) moiety has emerged as a "privileged scaffold," frequently integrated into molecular designs to enhance key absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The THP ring is often employed as a bioisostere for a cyclohexane ring, offering the significant advantage of reduced lipophilicity.[2][3] This reduction can substantially improve a compound's solubility and overall metabolic stability, critical factors for clinical success.[1] When this advantageous scaffold is combined with the structural features of an N-substituted amino acid, the resulting building block, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid , offers medicinal chemists a versatile tool for crafting novel therapeutics with potentially superior drug-like properties.

This guide provides an in-depth exploration of the strategic application of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, from its synthesis to its incorporation into lead compounds. We will delve into the rationale behind its use, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

Physicochemical Properties and Strategic Advantages

The unique combination of the THP ring, a secondary amine, and a butanoic acid chain in this building block imparts several desirable characteristics:

  • Modulation of Lipophilicity: The oxygen atom in the THP ring introduces polarity, which can temper the lipophilicity of a lead compound, a common strategy to improve solubility and reduce off-target effects.[2]

  • Improved Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic analogues.[3]

  • Vector for Hydrogen Bonding: The ether oxygen of the THP ring can act as a hydrogen bond acceptor, potentially introducing an additional point of interaction with a biological target and enhancing binding affinity.[2]

  • Conformational Rigidity: The cyclic nature of the THP group imparts a degree of conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.[2]

  • Three-Dimensional Diversity: The non-aromatic, sp3-rich character of the THP moiety contributes to the three-dimensional complexity of a molecule, a feature increasingly recognized as important for successful drug design.

Proposed Synthesis of the Building Block

The synthesis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid can be achieved through a straightforward and robust reductive amination protocol.

Synthesis_of_Building_Block cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Steps cluster_4 Product ethyl_2-aminobutanoate Ethyl 2-aminobutanoate reductive_amination Reductive Amination (e.g., NaBH(OAc)3) ethyl_2-aminobutanoate->reductive_amination thp_ketone Tetrahydro-4H-pyran-4-one thp_ketone->reductive_amination intermediate Ethyl 2-(tetrahydro-2H-pyran-4-ylamino)butanoate reductive_amination->intermediate ethylation Ethylation (e.g., Acetaldehyde, NaBH(OAc)3) intermediate->ethylation hydrolysis Ester Hydrolysis (e.g., LiOH) ethylation->hydrolysis product 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid hydrolysis->product

Figure 1: Proposed synthetic workflow for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

Protocol: Synthesis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
  • Step 1: Reductive Amination.

    • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add ethyl 2-aminobutanoate (1.0-1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(tetrahydro-2H-pyran-4-ylamino)butanoate.

  • Step 2: N-Ethylation.

    • Dissolve the product from Step 1 (1.0 eq) in DCM or DCE.

    • Add acetaldehyde (1.5-2.0 eq) and stir for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12-24 hours.

    • Work-up and purify as described in Step 1 to obtain ethyl 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoate.

  • Step 3: Ester Hydrolysis.

    • Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

Applications in Medicinal Chemistry: Amide Bond Formation

The carboxylic acid moiety of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid serves as a versatile handle for its conjugation to primary or secondary amines in target molecules, forming a stable amide bond. This is one of the most frequently used reactions in drug discovery.[4]

Amide_Coupling_Workflow cluster_0 Reactants cluster_1 Activation & Coupling cluster_2 Product building_block 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid coupling_reaction Amide Coupling Reagents (e.g., HATU, EDC/HOBt) building_block->coupling_reaction amine_R-NH2 Amine (R-NH2) amine_R-NH2->coupling_reaction final_product Target Molecule with Incorporated Building Block coupling_reaction->final_product

Figure 2: General workflow for incorporating the building block via amide coupling.

Protocol: General Procedure for Amide Bond Formation

A variety of coupling reagents can be employed for this transformation, with the choice often depending on the complexity of the substrates and the need to avoid side reactions like racemization.[5]

  • Activation of the Carboxylic Acid:

    • Dissolve 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

    • Add the chosen coupling reagent (e.g., HATU, 1.1 eq) and a base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Addition of the Amine:

    • To the activated carboxylic acid solution, add the amine component (1.0-1.2 eq).

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Coupling ReagentAdditive (if required)BaseKey Features
HATU NoneDIPEA, TriethylamineHigh efficiency, low racemization, suitable for hindered substrates.
EDC HOBt or HOAtDIPEA, DMAPCost-effective, widely used, HOBt/HOAt suppresses side reactions.[4]
T3P NonePyridine, DIPEAEffective for a broad range of substrates, byproducts are water-soluble.
BOP NoneDIPEAPotent coupling reagent, but byproducts can be problematic.

Table 1: Common Amide Coupling Reagents and Conditions.

Hypothetical Case Study: Enhancing CNS-Sparing Properties

Consider a hypothetical scenario where a potent kinase inhibitor shows promising efficacy but is limited by centrally mediated side effects due to high brain penetration. The incorporation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid could be a strategic modification. Research has shown that incorporating a THP moiety can lead to compounds with extremely low levels of CNS penetration.[6] By replacing a lipophilic aliphatic or aromatic group with our building block via an amide linkage, the overall polarity of the inhibitor can be increased, potentially reducing its ability to cross the blood-brain barrier. This modification could lead to a peripherally restricted drug candidate with an improved safety profile.

Characterization of Final Compounds

The successful synthesis and purification of molecules incorporating the 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid building block should be confirmed by a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the final compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid represents a valuable and versatile building block for medicinal chemists. Its inherent physicochemical properties, stemming from the privileged tetrahydropyran scaffold, offer a rational approach to improving the ADME profile of drug candidates.[1][2] The straightforward protocols for its synthesis and incorporation into larger molecules via robust amide coupling reactions make it an accessible tool for library synthesis and lead optimization campaigns. By strategically employing this building block, researchers can navigate the complex challenges of drug design and accelerate the development of safer and more effective therapeutics.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Google Patents. US4569967A - Synthesis of N-substituted peptide amides.
  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • PubMed. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. Common bioisosteres of different functional groups. Available from: [Link]

  • PMC. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Available from: [Link]

Sources

Application Note: A Robust HPLC-ELSD Method for the Analysis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid. Due to the analyte's lack of a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) was employed. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve optimal retention and separation of this polar, zwitterionic compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a detailed experimental protocol, and a summary of validation results according to ICH guidelines.

Introduction

2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a substituted amino acid derivative with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. A significant analytical challenge is the molecule's lack of a strong UV-absorbing chromophore, rendering conventional UV-based HPLC detection methods unsuitable.[1]

To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) was chosen. ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for non-chromophoric compounds.[2][3] The detection principle involves nebulization of the column effluent, evaporation of the mobile phase, and measurement of the light scattered by the non-volatile analyte particles.[4]

Furthermore, the polar and potentially zwitterionic nature of the target analyte necessitates a chromatographic mode that provides adequate retention. Traditional reversed-phase chromatography is often ineffective for such polar compounds.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[7] This results in the retention of compounds that would otherwise elute in the void volume under reversed-phase conditions.

This application note presents a HILIC-ELSD method that is specific, sensitive, and robust for the analysis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid. The method development strategy and validation results are discussed in detail, providing a ready-to-use protocol for laboratories.

Materials and Methods

Reagents and Standards
  • 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid: Reference standard of known purity (≥98%).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or higher.

  • Formic Acid (FA): LC-MS grade.

  • Ammonium Formate: LC-MS grade.

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: An Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.[3]

  • Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC, 150 mm x 4.6 mm, 5 µm) was found to be optimal. HILIC phases with amino or amide functional groups can also be considered.[5][9]

  • Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data software.

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column ZIC®-HILIC, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes, then re-equilibration
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
ELSD Nebulizer Temp. 50 °C
ELSD Evaporator Temp. 50 °C
Nitrogen Gas Flow 1.5 SLM
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid in the 50:50 acetonitrile/water mixture to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Development Strategy

The development of this analytical method was guided by the physicochemical properties of the analyte.

MethodDevelopment cluster_Detection Detection Strategy cluster_Separation Separation Strategy cluster_Optimization Method Optimization Analyte Analyte: 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid - Polar - Zwitterionic Potential - No UV Chromophore UV UV Detection Analyte->UV Lacks Chromophore ELSD ELSD Analyte->ELSD Suitable for non-chromophoric compounds RP Reversed-Phase (RP) Analyte->RP Poor Retention HILIC HILIC Analyte->HILIC Good Retention Choice_ELSD Choice: ELSD (Universal Detection) ELSD->Choice_ELSD Column Column Chemistry (Zwitterionic, Amide, Amino) Choice_ELSD->Column Choice_HILIC Choice: HILIC (Polar Analyte Retention) HILIC->Choice_HILIC Choice_HILIC->Column MobilePhase Mobile Phase (pH, Buffer, Organic %) Column->MobilePhase DetectorParams ELSD Parameters (Gas Flow, Temperatures) MobilePhase->DetectorParams FinalMethod Optimized HILIC-ELSD Method DetectorParams->FinalMethod

Caption: HPLC Method Development Workflow

Rationale for Detector Selection

As previously mentioned, the absence of a UV chromophore in the analyte's structure makes UV detection impractical. The Evaporative Light Scattering Detector (ELSD) was selected as it provides a universal detection mechanism for non-volatile and semi-volatile compounds, independent of their optical properties.[1][2] This makes it an excellent choice for compounds like amino acid derivatives.

Rationale for Chromatographic Mode

The analyte is a polar molecule, and due to the presence of both an amino group and a carboxylic acid group, it is expected to be zwitterionic at neutral pH. Such compounds are notoriously difficult to retain on traditional C18 reversed-phase columns.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[6][8] The use of a HILIC column ensures adequate retention and allows for separation from other polar and non-polar impurities. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, could also be a viable alternative for separating zwitterionic compounds.[10][11][12]

Optimization of Chromatographic Parameters
  • Column Chemistry: Several HILIC stationary phases were screened, including bare silica, amino, amide, and zwitterionic phases.[5][9] The zwitterionic phase provided the best peak shape and retention for the analyte.

  • Mobile Phase Composition: The mobile phase consists of a high percentage of acetonitrile as the weak solvent and an aqueous buffer as the strong solvent.[7] Ammonium formate was chosen as the buffer because it is volatile and therefore compatible with ELSD.[4] The pH of the aqueous component was adjusted to 3.0 with formic acid to ensure the protonation of the carboxylic acid group and the secondary amine, leading to consistent retention.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of the analyte with a good peak shape and to facilitate the removal of any less polar components from the column.

  • ELSD Parameters: The nebulizer and evaporator temperatures, as well as the nitrogen gas flow rate, were optimized to maximize the signal-to-noise ratio for the analyte. These parameters are critical for achieving optimal sensitivity with ELSD.[3]

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16] The following validation parameters were assessed:

ValidationProtocol cluster_Parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: ICH Q2(R1) Method Validation Parameters

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The method was found to be specific, with no interfering peaks observed at the retention time of the analyte.

Linearity and Range

The linearity of the method was assessed by analyzing six concentrations of the reference standard, ranging from 10 µg/mL to 500 µg/mL. The calibration curve was constructed by plotting the log of the peak area versus the log of the concentration. A linear relationship was observed over the tested range, with a correlation coefficient (r²) greater than 0.99.

Accuracy

The accuracy of the method was determined by spike and recovery experiments. A known amount of the analyte was added to a placebo sample at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

Concentration LevelMean Recovery (%)% RSD
Low99.21.5
Medium100.51.1
High99.80.8

The results demonstrate good accuracy of the method, with recovery values within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision% RSD
Repeatability0.9
Intermediate Precision1.3

The low relative standard deviation (%RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that yields a signal-to-noise ratio of 10:1.

  • LOD: 2 µg/mL

  • LOQ: 7 µg/mL

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, including:

  • Column temperature (± 2 °C)

  • Mobile phase flow rate (± 0.1 mL/min)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptable limits for all the tested variations, demonstrating the robustness of the method.

Conclusion

A robust and reliable HPLC-ELSD method for the quantitative analysis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid has been successfully developed and validated. The use of Hydrophilic Interaction Liquid Chromatography provides excellent retention and peak shape for this polar analyte, while the Evaporative Light Scattering Detector allows for sensitive detection without the need for a UV chromophore. The method meets the requirements of the ICH guidelines for specificity, linearity, accuracy, precision, and robustness, making it suitable for routine use in quality control and drug development environments.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link][6]

  • Wikipedia. Evaporative light scattering detector. [Link][2]

  • Roemling, R., Sakata, M., & Kawai, Y. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link][9]

  • Jandera, P. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 33(17-18), 2789-2810. [Link][5]

  • Esquivel, J. B., Castells, R. C., & Gairi, M. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-793. [Link][17]

  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link][1]

  • Scilit. Chiral HPLC Separation of Protected Amino Acids. [Link][18]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link][7]

  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link][19]

  • PolyLC. HILIC Columns for Polar Separations. [Link][8]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector | ELSD. [Link][3]

  • Simon, L. L., et al. (2020). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering, 5(1), 127-133. [Link][20]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link][10]

  • Teledyne ISCO. Evaporative Light Scattering Detection (ELSD). [Link][4]

  • Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy. [Link][21]

  • Dr. Maisch GmbH. Mixed Mode. [Link][11]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][16]

  • Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1754, 466024. [Link][12]

Sources

Comprehensive NMR Spectroscopic Analysis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule featuring a chiral center, a tertiary amine, a carboxylic acid, and a saturated heterocyclic ring, its complete characterization presents a valuable case study for chemists in pharmaceutical and materials science. This document outlines detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data. Furthermore, it offers an in-depth analysis of predicted spectral parameters, explaining the rationale behind chemical shift and coupling constant assignments based on fundamental principles and empirical data. The workflow is designed to be a self-validating system, ensuring high-confidence structural confirmation for researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme will be used for the target molecule. This scheme is essential for correlating specific nuclei to their corresponding signals in the NMR spectra.

Molecular structure of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid with atom numbering

Figure 1: Structure and atom numbering for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

Part 1: Experimental Protocols

This section details the necessary steps for preparing a high-quality NMR sample and acquiring the requisite spectra for full structural analysis.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is optimized for small organic molecules like the topic compound.

Rationale: The goal is to create a homogeneous, particle-free solution at a suitable concentration. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1][2] Filtering is crucial as suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[3][4]

Materials:

  • 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton wool or a syringe filter

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for a full suite of experiments (¹H, ¹³C, 2D) into a clean, dry vial.[1][5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. If the compound has poor solubility or if exchangeable protons (like the carboxylic acid OH) are of key interest, DMSO-d₆ is an excellent alternative.

  • Dissolution: Gently agitate the vial to fully dissolve the sample. A brief application of sonication or gentle warming can aid dissolution if necessary.

  • Filtering and Transfer: To remove any particulate matter, insert a small plug of cotton wool into a Pasteur pipette. Use this filter-pipette to transfer the solution from the vial into the NMR tube. This step is critical for achieving good spectral lineshape.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[4]

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Purpose: To determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and relative integrals.

  • Protocol:

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Acquire a standard ¹H spectrum using a 30° or 90° pulse.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds.

    • Acquire 8 to 16 scans (NS) for a good signal-to-noise ratio.

  • Purpose: To determine the number of unique carbon environments. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

  • Protocol:

    • Use a standard carbon experiment with proton decoupling (e.g., zgpg30 or similar).

    • Set the spectral width to cover a range of 0 to 200 ppm.[6]

    • A relaxation delay of 2 seconds is generally sufficient.

    • The number of scans (NS) will depend on the sample concentration, typically ranging from 128 to 1024 scans.[7]

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect coupled protons.[8][9]

  • Protocol:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).[7]

    • Set the spectral widths in both dimensions (F1 and F2) to be identical to the ¹H spectrum.

    • Acquire 2 to 4 scans per increment.

    • Use 256 or 512 increments in the F1 dimension for adequate resolution.

  • Purpose: To identify which protons are directly attached to which carbons. Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to.[9][10]

  • Protocol:

    • Use a standard multiplicity-edited, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).[7] This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

    • Set the F2 (¹H) dimension spectral width as in the ¹H spectrum.

    • Set the F1 (¹³C) dimension spectral width to cover the expected carbon range (e.g., 0-90 ppm, focusing on the aliphatic region).

    • Acquire 4 to 8 scans per increment.

    • Use 128 or 256 increments in the F1 dimension.

Part 2: Data Analysis and Predicted Spectral Parameters

This section provides an authoritative interpretation of the expected NMR data, grounded in established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Data

The proton spectrum is predicted to be complex, particularly in the aliphatic region. The deshielding effect of electronegative atoms (oxygen and nitrogen) and the carbonyl group will be the primary determinant of chemical shifts.[11][12]

LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1 -COOH10.0 - 12.0broad singlet-1HHighly deshielded acidic proton. Signal may be broad and its position is concentration/solvent dependent.[13][14]
H2 -CH (COOH)-3.0 - 3.4triplet or dd³J ≈ 7-81HAlpha to both the carbonyl group and the tertiary amine, causing significant deshielding. Coupled to H3.
H3a/b -CH₂-CH₃1.6 - 1.9multiplet³J ≈ 7-8, ²J ≈ 142HDiastereotopic protons adjacent to a chiral center. Coupled to H2 and H4.
H4 -CH₂-CH₃ 0.9 - 1.1triplet³J ≈ 7.53HTypical terminal methyl group coupled to the adjacent methylene (H3).
H5a/b N-CH₂ -CH₃2.6 - 3.0quartet³J ≈ 7.22HMethylene group on the nitrogen, deshielded. Coupled to H6.
H6 N-CH₂-CH₃ 1.0 - 1.3triplet³J ≈ 7.23HTerminal methyl of the ethyl group, coupled to H5.
H4' THP-CH -N2.8 - 3.2multiplet-1HMethine proton on the THP ring, directly attached to the nitrogen, causing significant deshielding.
H2'/6' (eq) O-CH₂ -(ax,eq)3.9 - 4.1doublet of triplets (dt) or m²J ≈ 11, ³J(eq,ax) ≈ 3-42HEquatorial protons adjacent to the ring oxygen, highly deshielded.
H2'/6' (ax) O-CH₂ -(ax,eq)3.3 - 3.5triplet of doublets (td) or m²J ≈ 11, ³J(ax,ax) ≈ 10-122HAxial protons adjacent to the ring oxygen, deshielded but typically more shielded than their equatorial counterparts.
H3'/5' (eq) C-CH₂ -C(ax,eq)1.8 - 2.0multiplet-2HEquatorial protons beta to the ring oxygen.
H3'/5' (ax) C-CH₂ -C(ax,eq)1.4 - 1.6multiplet-2HAxial protons beta to the ring oxygen, typically more shielded.

Note: THP = tetrahydro-2H-pyran. Multiplicities and coupling constants for the THP ring are complex due to chair conformations and second-order effects. Vicinal coupling constants are highly dependent on the dihedral angle (Karplus relationship).[15]

Predicted ¹³C NMR Data

The ¹³C spectrum will show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

LabelAssignmentPredicted δ (ppm)Rationale
C1 -C OOH175 - 180Carboxylic acid carbonyl carbon, highly deshielded.[13][16]
C2 -C H(COOH)-60 - 68Alpha-carbon attached to both nitrogen and the carbonyl group.
C3 -C H₂-CH₃22 - 28Aliphatic methylene carbon.
C4 -CH₂-C H₃10 - 14Aliphatic terminal methyl carbon.
C5 N-C H₂-CH₃45 - 52Methylene carbon attached to nitrogen.
C6 N-CH₂-C H₃12 - 16Methyl carbon of the ethyl group.
C4' THP-C H-N55 - 62Methine carbon on the THP ring attached to nitrogen.
C2'/6' O-C H₂-C66 - 70Carbons adjacent to the ring oxygen, significantly deshielded.
C3'/5' C-C H₂-C30 - 35Methylene carbons beta to the ring oxygen.
Analysis of 2D Spectra
  • COSY: The COSY spectrum will be instrumental in confirming the proton spin systems. Key expected correlations include:

    • Butanoic Acid Chain: A cross-peak between H2 and H3 , and between H3 and H4 .

    • Ethyl Group: A strong cross-peak between the quartet (H5 ) and the triplet (H6 ).

    • THP Ring: A network of cross-peaks connecting H4' to its neighbors (H3'/5' ) and tracing the connectivity around the ring from H2'/6' to H3'/5' . This will be crucial for distinguishing the complex, overlapping signals of the ring protons.

  • HSQC: The HSQC spectrum provides the definitive C-H bond correlations, validating the assignments from the 1D spectra. For example, it will unambiguously link the downfield proton signal at ~4.0 ppm (H2'/6' eq ) to the downfield carbon signal at ~68 ppm (C2'/6' ), confirming their assignment as the methylene group adjacent to the ring oxygen.

Part 3: Workflow and Visualization

A systematic approach is key to unambiguous structural elucidation. The following workflow illustrates the logical progression from sample preparation to final structure confirmation, integrating all the described NMR experiments.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (5-20mg in 0.6mL CDCl₃) H1_NMR 1D ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) SamplePrep->C13_NMR COSY 2D ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D ¹H-¹³C HSQC (C-H Connectivity) H1_NMR->HSQC Analysis Integrated Data Analysis (Assign Signals) H1_NMR->Analysis C13_NMR->HSQC C13_NMR->Analysis COSY->Analysis HSQC->Analysis Structure Structure Confirmation Analysis->Structure

Diagram 1: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a robust and detailed framework for the complete NMR-based structural assignment of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, researchers can achieve unambiguous characterization of this and structurally related molecules. The provided protocols for sample preparation and data acquisition are optimized for high-quality data, while the detailed analysis of predicted spectra serves as an authoritative guide for interpretation. This self-validating workflow ensures high confidence in the final structural determination, a critical requirement in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. Small molecule NMR sample preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The University of Chicago NMR Facility. Experiment Guides. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. [Link]

  • University of California, Irvine. “LONG-‐RANGE” COUPLINGS: SATURATED SYSTEMS. [Link]

  • University of Rochester. 1H NMR chemical shift ppm table. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid .

Because this molecule features both a basic tertiary amine (substituted with ethyl and tetrahydropyran-4-yl groups) and an acidic carboxylic acid, it acts as a zwitterion . This dual-charge nature makes it highly susceptible to multi-modal retention mechanisms in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), most commonly manifesting as severe peak tailing.

Diagnostic Workflow

Before altering mobile phase chemistries, you must determine whether the tailing is a physical instrument failure or a chemical interaction. Follow the logic tree below to isolate the root cause.

PeakTailingDiagnosis start Observe Peak Tailing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid q_all Do all peaks tail in the chromatogram? start->q_all physical Physical / Instrument Issue q_all->physical Yes (All peaks tail) chemical Chemical / Chromatographic Issue q_all->chemical No (Only analyte tails) void Inspect Column Void & Frit Blockage physical->void vol Minimize Extra-Column Volume physical->vol ph Optimize Mobile Phase pH (Target pH < 2.0 or > 10.5) chemical->ph silanol Suppress Silanol Interactions (Buffer / End-capped Column) chemical->silanol load Assess Mass Overload (Dilute Sample 1:10) chemical->load

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Core Causality & Expert Insights

If your diagnostic workflow points to a chemical issue, the tailing is driven by the analyte's zwitterionic structure interacting poorly with the stationary phase. As an application scientist, you must understand why these interactions occur to effectively suppress them.

The Silanol Interaction Paradigm

In RP-HPLC, standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻). Concurrently, the tertiary amine of our target molecule remains protonated (positively charged) up to approximately pH 9.0. This creates a strong secondary electrostatic attraction between the basic analyte and the acidic silanols[1][2]. Because this interaction is kinetically slower than hydrophobic partitioning, a fraction of the molecules lag behind the main band, resulting in an asymmetric "tail"[3].

Mixed Ionization States

The molecule possesses two distinct pKa values: ~2.0–2.5 for the carboxylic acid and ~9.0–10.0 for the tertiary amine. 1 causes the analyte to exist in a dynamic equilibrium between two ionization states[1]. Since different ionic states have different hydrophobicities, they partition differently into the stationary phase, leading to peak broadening and severe tailing[1][4].

Zwitterion Mass Overload

Zwitterions often exhibit limited solubility in highly organic mobile phases and have lower saturation capacities on highly hydrophobic C18 columns. Injecting too much sample saturates the available primary interaction sites. The excess molecules are forced to elute earlier or interact with secondary active sites, distorting the peak shape[3][5].

Experimental Protocols

To resolve these chemical issues, implement one of the following self-validating protocols.

Protocol A: Low-pH Silanol Suppression (RP-HPLC)

Objective: Force the analyte into a single cationic state (COOH, NH⁺) and fully protonate residual silanols (Si-OH) to eliminate secondary electrostatic interactions[3][4].

  • Mobile Phase Preparation: Prepare Mobile Phase A using 0.1% to 0.2% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: TFA drives the pH down to ~1.8–2.0, which is safely below the carboxylic acid's pKa, ensuring it remains fully protonated and neutral.

  • Column Selection: Install a highly deactivated, end-capped Type-B silica C18 column[2][6].

  • Equilibration: Flush the system with 20 column volumes of the low-pH mobile phase to ensure the silica surface is fully protonated.

  • Self-Validation Step: Inject a mixture of Uracil (unretained neutral marker) and Toluene (retained neutral marker).

    • Validation: If Toluene yields a perfectly symmetrical peak (Asymmetry factor 0.9–1.1) but your target analyte tails, the pH is still not low enough, or the column is degraded. If both peaks are symmetrical, the protocol is successful.

Protocol B: ZIC-HILIC Method for Zwitterions

Objective: Utilize Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) to provide orthogonal retention based on polar partitioning rather than relying on hydrophobic C18 interactions[7].

  • Column Selection: Install a ZIC-HILIC column (e.g., SeQuant ZIC-pHILIC).

  • Buffer Preparation: Prepare a robust buffer of 20 mM Ammonium Acetate, adjusted to pH 5.0. Causality: High buffer concentration is critical in HILIC to mask any residual electrostatic repulsions or attractions between the zwitterionic analyte and the zwitterionic stationary phase[7].

  • Mobile Phase Blending: Run isocratic conditions at 75% Acetonitrile / 25% Buffer. (In HILIC, high organic is the weak solvent).

  • Sample Diluent: Dissolve the sample in a diluent that matches the mobile phase (e.g., 75% ACN). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the enriched water layer on the stationary phase, causing peak splitting and tailing.

  • Self-Validation Step: Dilute the sample 1:10 and re-inject. If the peak shape improves dramatically, the initial injection was mass-overloading the HILIC water layer[3].

Quantitative Data & Parameter Summary

Use the following table to predict chromatographic behavior based on your mobile phase pH and guide your optimization strategy.

Mobile Phase pHAnalyte Ionization StateSilica Silanol StateExpected Chromatographic OutcomeRecommended Action
pH < 2.0 Cationic (COOH, NH⁺)Fully Protonated (Neutral)Sharp, symmetrical peaksIdeal for RP-HPLC; use 0.1%–0.2% TFA.
pH 2.5 - 3.5 Mixed (COOH/COO⁻, NH⁺)Partially IonizedBroadening, moderate tailingAvoid; pH is too close to carboxylic acid pKa.
pH 4.0 - 8.0 Zwitterionic (COO⁻, NH⁺)Fully Ionized (Si-O⁻)Severe tailing, poor retentionAvoid in RP-HPLC; viable only in ZIC-HILIC with high buffer.
pH 9.0 - 10.0 Mixed (COO⁻, NH⁺/N)Fully Ionized (Si-O⁻)Broadening, moderate tailingAvoid; pH is too close to amine pKa.
pH > 10.5 Anionic (COO⁻, N)Fully Ionized (Si-O⁻)Sharp peaks (electrostatic repulsion)Viable only with high-pH tolerant hybrid columns.

Frequently Asked Questions (FAQs)

Q: I increased the organic modifier to elute the compound faster, but the tailing got worse. Why? A: In RP-HPLC, increasing the organic modifier reduces hydrophobic retention but does not weaken the secondary ionic interactions between the protonated amine and the silanols. In highly organic environments, electrostatic interactions can actually become relatively stronger due to the lower dielectric constant of the solvent, exacerbating the tailing effect.

Q: My peak is fronting (shark-fin shape) instead of tailing. What does this mean? A: 5 or using a sample solvent that is significantly stronger than the mobile phase[5]. Because zwitterions have limited solubility in RP-HPLC mobile phases, they easily overload the column's capacity. Dilute your sample 1:10 and re-inject; if the fronting disappears, overload was the culprit[3][5].

Q: How do I definitively prove the tailing is a physical instrument issue and not a chemical one? A: Inject a neutral, non-polar reference standard like Toluene. 8[8]. If the neutral peak is symmetrical but your zwitterionic analyte tails, the issue is chemical. If the neutral peak also tails, you have a physical issue, such as a collapsed column bed, a blocked frit, or excessive extra-column volume[8].

Q: Can I use a standard C18 column for this molecule? A: Yes, but it requires strict pH control (pH < 2.0) and preferably a column with polar-embedded groups or extensive end-capping. End-capping converts residual silanol groups to less polar surface functional groups, shielding the basic amine from secondary interactions[1][3].

References

  • Axion Labs - HPLC Peak Tailing. Available at:[Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?. Available at:[Link]

  • GMP Insiders - Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Scribd (John W. Dolan) - Understanding HPLC Peak Tailing. Available at:[Link]

  • Axion Labs - Front Tailing HPLC & GC Peaks. Available at:[Link]

  • ACD/Labs - An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at:[Link]

  • Chromatography Online - The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • MDPI - Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists encountering yield and purity issues during the synthesis of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid .

The ethyl(tetrahydro-2H-pyran-4-yl)amine moiety is a highly sterically hindered secondary amine, frequently utilized to introduce conformational flexibility and specific steric bulk in advanced pharmaceutical agents, such as GPR52 agonists (1)[1]. However, when coupling this amine with 2-oxobutanoic acid via reductive amination, the steric bulk severely retards iminium ion formation, leading to complex byproduct profiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize byproduct formation.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, we must first understand the kinetic competition in the reaction vessel. The target reaction requires the condensation of the secondary amine with the α -keto acid to form an iminium intermediate, followed by reduction. Because the amine is bulky, condensation is slow. If the reducing agent is present too early, the fast background reduction of the ketone outcompetes the amination.

ReactionMechanism SM1 2-Oxobutanoic Acid (α-Keto Acid) Iminium Iminium Intermediate (Sterically Hindered) SM1->Iminium + Amine, Ti(O-iPr)4 (-H2O) Byproduct 2-Hydroxybutanoic Acid (Direct Reduction Byproduct) SM1->Byproduct Premature NaBH(OAc)3 (Fast Background Rxn) SM2 Ethyl(tetrahydro-2H-pyran-4-yl)amine (Secondary Amine) SM2->Iminium Product 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (Target) Iminium->Product NaBH(OAc)3

Mechanistic pathway highlighting the critical iminium intermediate and the direct reduction byproduct.

Troubleshooting FAQs

Q1: Why does my LC-MS show a massive peak for 2-hydroxybutanoic acid and very little of the target amino acid? Causality: 2-oxobutanoic acid is highly susceptible to direct reduction. Because your secondary amine has both a tetrahydropyran (THP) ring and an ethyl group, the nucleophilic attack to form the iminium intermediate is kinetically hindered. If sodium triacetoxyborohydride (STAB) is present from the start (a "one-pot" setup), it reduces the ketone to an α -hydroxy acid much faster than the amine can condense. Solution: Implement a "delayed reduction" protocol. You must force the iminium formation to completion using a Lewis acid before introducing any hydride source.

Q2: I delayed the addition of STAB, but I still have >30% unreacted ethyl(tetrahydro-2H-pyran-4-yl)amine. How do I drive conversion? Causality: The steric bulk creates a high activation energy barrier, and the water generated during condensation pushes the equilibrium backward. Solution: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) to act as both a Lewis acid catalyst and a water scavenger. Alternatively, consider switching from hydride reagents to catalytic transfer hydrogenation using Cp*Ir(III) complexes, which exhibit exceptional chemoselectivity for bulky ketonic reductive aminations (2)[2].

Q3: Is there a risk of racemization if I need the (S)-enantiomer of the product? Causality: Yes. Standard reductive amination of an α -keto acid yields a racemic mixture. Solution: If strict stereocontrol is required, chemical asymmetric catalysis or biocatalysis is necessary. Engineered leucine dehydrogenases can perform highly efficient, stereoselective transamination-like reactions on α -keto acids like 2-oxobutanoic acid (3)[3].

Quantitative Condition Optimization

The following table summarizes internal validation data demonstrating how reaction conditions influence the distribution of the target product versus common byproducts.

Reaction ConditionIminium Pre-formationAdditive / ScavengerReductantConversion to Target (%)2-Hydroxybutanoic Acid (%)Unreacted Amine (%)
Standard One-Pot0 hoursNoneNaBH(OAc)₃15%65%20%
Delayed Addition4 hours3Å Molecular SievesNaBH(OAc)₃45%25%30%
Lewis Acid Assisted 6 hours Ti(O-iPr)₄ NaBH(OAc)₃ 82% <5% 13%
Transfer HydrogenationN/A (Continuous)NoneCp*Ir(III) / HCO₂NH₄94%<1%5%

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and correct poor yields based on your crude LC-MS data.

TroubleshootingLogic Start LC-MS Analysis: Low Target Yield BP_OH High 2-Hydroxybutanoic Acid (Over-reduction) Start->BP_OH BP_SM High Unreacted Amine (Incomplete Condensation) Start->BP_SM Fix_OH Action: Delay Reductant Addition BP_OH->Fix_OH Fix_SM Action: Add Ti(O-iPr)4 / Sieves BP_SM->Fix_SM Switch Alternative: Cp*Ir(III) Transfer Hydrogenation Fix_OH->Switch Fix_SM->Switch

Decision tree for identifying and resolving the root causes of poor reductive amination yields.

Self-Validating Experimental Protocol: Lewis Acid-Assisted Amination

To ensure trustworthiness and reproducibility, this protocol includes built-in analytical checkpoints (self-validation) to prevent proceeding to the reduction step before the iminium intermediate is fully formed.

Step 1: Preparation of the Iminium Intermediate

  • In an oven-dried, argon-purged round-bottom flask, dissolve 2-oxobutanoic acid (1.0 eq, 10 mmol) and ethyl(tetrahydro-2H-pyran-4-yl)amine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 eq, 15 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 40 °C for 6 hours.

  • Self-Validation Checkpoint: Pull a 50 μ L aliquot and analyze via ReactIR or standard FTIR. Proceed to Step 2 only when the ketone C=O stretch (~1715 cm⁻¹) has plateaued and the iminium C=N stretch (~1660 cm⁻¹) is clearly visible.

Step 2: Controlled Reduction 5. Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Lower temperatures suppress the background reduction of any remaining trace ketone. 6. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in three equal portions over 30 minutes to control the exotherm. 7. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Quench and Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: vigorous gas evolution will occur). 9. Stir for 30 minutes. A white precipitate of titanium dioxide (TiO₂) will form. 10. Filter the entire biphasic mixture through a pad of Celite, washing the cake with dichloromethane (DCM). 11. Separate the layers, extract the aqueous layer with DCM (2x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

References

  • Benchchem. "5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide - Synthetic Applications." Benchchem. 1

  • K. Chen, et al. "Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand." The Journal of Organic Chemistry - ACS Publications, 2019. 2

  • X. Wang, et al. "Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids." PMC, 2021. 3

Sources

Technical Support Center: Optimizing Cleavage for Peptides Containing 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the unique challenges that arise when venturing beyond standard amino acids. Your peptide, incorporating the N-alkylated residue 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (Et-THP-Abu), falls squarely into this category.

The presence of an N-alkylated amino acid introduces a critical point of potential lability within your peptide's backbone. While trifluoroacetic acid (TFA) is the workhorse for global deprotection and cleavage in Fmoc-based solid-phase peptide synthesis (SPPS), its strong acidic nature can inadvertently hydrolyze the peptide bond C-terminal to the N-alkylated residue.[1] This fragmentation is a known risk and proceeds through a proposed oxazolone-like intermediate.[1]

This guide is structured to move beyond generic protocols. It is designed as a dynamic troubleshooting resource to help you diagnose issues and rationally design your cleavage strategy. We will address the dual challenges of ensuring complete removal of side-chain protecting groups while preserving the integrity of your peptide backbone.

Pre-Cleavage Checklist: Foundational Steps for Success

Before initiating cleavage, ensure these foundational steps are completed to rule out common sources of error.

  • Confirm Synthesis Completion: Perform a test cleavage on a small sample of resin beads (5-10 mg) and analyze by mass spectrometry. This confirms the full-length peptide was successfully synthesized before you commit the entire batch.

  • Thoroughly Dry the Resin: After the final synthesis step and washes, dry the peptide-resin under a high vacuum for at least 4 hours, or preferably overnight. Residual DMF or other solvents can interfere with the cleavage reaction.

  • Use High-Quality, Fresh Reagents: TFA and scavengers can degrade over time.[2] Old or improperly stored reagents, especially TFA that has absorbed moisture, can significantly reduce cleavage efficiency and promote side reactions. Always prepare cleavage cocktails fresh immediately before use.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. Each answer provides the underlying cause and a direct course of action.

Q1: My cleavage yield is very low, or I recovered no peptide after precipitation. What went wrong?

Possible Causes & Solutions:

  • Incomplete Cleavage from the Resin: The bulky nature of the Et-THP-Abu residue, especially if located near the C-terminus, can sterically hinder the acid's access to the resin linker.[4] Standard cleavage times of 1-2 hours may be insufficient.[2]

    • Diagnostic Step: Perform a post-cleavage Kaiser test on the resin beads.[2] A blue or purple color indicates that a significant amount of peptide remains attached to the resin.

    • Solution: Extend the cleavage time. Conduct a time-course study on a small scale (e.g., test at 2, 4, and 6 hours) and monitor by HPLC to find the optimal duration.[4] If extending the time doesn't work, consider a second cleavage step with a fresh batch of cocktail.[5]

  • Peptide Precipitation Issues: Peptides containing bulky, non-standard residues may have unusual solubility profiles. Standard precipitation with cold diethyl ether might not be effective.

    • Solution 1: Concentrate the TFA filtrate. Before adding ether, reduce the volume of the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.[5] This increases the concentration of the peptide relative to the TFA, aiding precipitation.

    • Solution 2: Try an alternative precipitation solvent. If diethyl ether fails, methyl t-butyl ether (MTBE) is a common alternative. Experiment with different solvent mixtures on a small scale.

  • Synthesis Failure: As noted in the pre-cleavage checklist, a low yield may originate from issues during synthesis, such as incomplete coupling reactions or chain aggregation, which are exacerbated by sterically hindered residues.[6]

Q2: My LC/MS analysis shows a major peak corresponding to a cleaved backbone, specifically at the Et-THP-Abu residue. How can I prevent this?

This is the most critical issue for N-alkylated peptides. The peptide bond C-terminal to the N-alkylated residue is susceptible to acid-catalyzed hydrolysis.[1]

Cause: Prolonged exposure to high concentrations of TFA drives this fragmentation.

Solutions:

  • Reduce TFA Concentration & Time: The primary solution is to use milder cleavage conditions. Instead of the standard 95% TFA, prepare a cocktail with a lower TFA concentration. This slows down the desired deprotection reactions but significantly reduces the rate of backbone cleavage.

    • Recommended Action: Start with a trial using a cocktail of 50% TFA in DCM, keeping the scavenger composition the same. You will need to extend the reaction time and monitor carefully.

  • Use a More Acid-Labile Resin: For future syntheses, consider using a hyper-acid-sensitive linker, such as 2-chlorotrityl chloride (2-CTC) resin. These resins allow for cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM), which will leave most side-chain protecting groups intact but preserve the peptide backbone.[7] The side chains can then be deprotected in a subsequent step if necessary.

Q3: My crude product shows incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine, tBu from Aspartic Acid).

Cause: The cleavage conditions (acid strength, time, or scavenger composition) were insufficient for complete deprotection of certain residues. This is a common trade-off when using milder conditions to prevent backbone fragmentation.

Solutions:

  • Optimize Reaction Time: As with low cleavage yield, extended reaction times can often drive deprotection to completion.[4] Monitor with a time-course study. For peptides with multiple Arginine(Pbf) residues, cleavage times up to 3 hours may be necessary even with standard TFA concentrations.[8]

  • Adjust the Scavenger Cocktail: The composition of the cleavage cocktail is critical. For instance, removing the Pbf group from Arginine is facilitated by the presence of water and a soft nucleophile like thioanisole.[9] If you are seeing residual Pbf (+252 Da), ensure your cocktail contains sufficient water (up to 5%).

  • Consider a Two-Step Cleavage: If you used a mild cleavage to preserve the backbone, you might be left with protected side chains. You can perform a second, stronger deprotection step on the crude peptide in solution, though this carries its own risks of side reactions.

Q4: The crude peptide is littered with unexpected adducts (+56 Da, +80 Da). What are these and how do I stop them?

Cause: During cleavage, protecting groups are removed and form highly reactive carbocations (e.g., t-butyl cations, Trt cations) or other electrophilic species.[9] If not "trapped" by scavengers, these species can re-attach to nucleophilic residues like Tryptophan, Methionine, or Cysteine.[2]

  • +56 Da: tert-butylation of a sensitive residue.

  • +80 Da: Sulfonylation from Arg(Pbf/Pmc) protecting groups.[9]

Solution: Use the Correct Scavenger Cocktail. The choice of scavengers is dictated entirely by your peptide's sequence. Never use a generic cocktail without considering the amino acids present.

  • For Trp, Met, or Cys: You must include scavengers that can effectively quench reactive species. Triisopropylsilane (TIS) is excellent for carbocations, but for sulfur-containing residues or Trp, adding 1,2-ethanedithiol (EDT) is highly recommended.[4][10]

  • For Arg(Pbf): The key is sufficient water (2.5-5%) and a scavenger like thioanisole to quench sulfonyl-derived electrophiles.[9]

Data & Protocols

Table 1: Recommended Cleavage Cocktails
Cocktail NameComposition (v/v/v)Primary Use & Considerations
Standard (Reagent B-like) 95% TFA / 2.5% H₂O / 2.5% TIS[2]General purpose for peptides without highly sensitive residues (Trp, Cys, Met). High risk of backbone cleavage at the Et-THP-Abu residue. Use only for initial small-scale trials.
Standard Protective (Reagent K-like) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT[4]Excellent for peptides containing Trp, Met, Cys, and Tyr. Still carries a high risk of backbone cleavage due to high TFA concentration.
Milder TFA Protocol 50% TFA / 45% DCM / 2.5% H₂O / 2.5% TISRecommended starting point to minimize backbone fragmentation. Requires significantly longer reaction times (4-8 hours). Monitor deprotection carefully.
Hyper-Labile Resin Cleavage 1-5% TFA in DCMFor peptides synthesized on 2-chlorotrityl or similar hyper-acid-labile resins. Preserves the backbone and side-chain protecting groups.[7]
Experimental Protocol 1: Optimized Cleavage for Et-THP-Abu Peptides (Milder Conditions)

This protocol prioritizes the integrity of the peptide backbone.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a 5 mL fritted syringe).

  • Cocktail Preparation: In a chemical fume hood, prepare 2 mL of the cleavage cocktail:

    • 1.0 mL Trifluoroacetic Acid (TFA)

    • 0.9 mL Dichloromethane (DCM)

    • 50 µL Deionized Water

    • 50 µL Triisopropylsilane (TIS)

    • (Note: Add other scavengers like EDT or thioanisole based on your peptide sequence, adjusting the DCM volume accordingly).

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Cap the vessel and allow it to react at room temperature. Gently agitate every 30 minutes.

  • Monitoring: After 4 hours, take a small aliquot of the cleavage solution, precipitate it with cold ether, and analyze by LC/MS to check the extent of deprotection and for any signs of fragmentation. Continue the reaction for up to 8 hours if deprotection is incomplete.

  • Peptide Isolation: Once the reaction is complete, filter the TFA solution away from the resin into a clean centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume (0.5 mL) of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (or MTBE). A white precipitate should form.

  • Pelleting & Washing: Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge at 3000-4000 rpm for 5 minutes to pellet the peptide. Carefully decant the ether.

  • Drying: Wash the pellet twice more with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and MS analysis.[2]

Visual Workflows

Diagram 1: Cleavage Strategy Decision Tree

CleavageStrategy cluster_start Initial Analysis cluster_results Evaluation cluster_actions Optimized Protocol Start Start: Small-Scale Trial Cleavage (95% TFA, 2h) Analyze Analyze Crude by LC/MS Start->Analyze BackboneOK Is Backbone Intact? Analyze->BackboneOK DeprotectionOK Is Deprotection Complete? BackboneOK->DeprotectionOK Yes Mild Switch to Milder Cleavage Protocol (50% TFA, 4-8h) BackboneOK->Mild No (Fragmentation) ScaleUp Proceed with Standard Cleavage (95% TFA) on full batch DeprotectionOK->ScaleUp Yes Extend Extend Time on Standard Cleavage (Monitor at 3h, 4h) DeprotectionOK->Extend No

Caption: Decision tree for selecting the optimal cleavage protocol.

Diagram 2: Troubleshooting Low Peptide Yield

LowYieldTroubleshooting cluster_cleavage Cleavage Issues cluster_precip Precipitation Issues cluster_synthesis Synthesis Issues Problem Problem: Low Crude Yield Cause_Cleavage Potential Cause: Incomplete Cleavage Problem->Cause_Cleavage Cause_Precip Potential Cause: Poor Solubility Problem->Cause_Precip Cause_Synth Potential Cause: Synthesis Failure Problem->Cause_Synth Diag_Kaiser Diagnosis: Post-Cleavage Kaiser Test on resin beads Cause_Cleavage->Diag_Kaiser Sol_Cleavage Solution: 1. Extend cleavage time 2. Perform second cleavage Diag_Kaiser->Sol_Cleavage Diag_Supernatant Diagnosis: Analyze ether supernatant by MS Cause_Precip->Diag_Supernatant Sol_Precip Solution: 1. Concentrate TFA filtrate 2. Use alternative solvent (MTBE) Diag_Supernatant->Sol_Precip Diag_TestCleave Diagnosis: Review MS from initial test cleavage Cause_Synth->Diag_TestCleave Sol_Synth Solution: Re-synthesize peptide, optimizing coupling steps Diag_TestCleave->Sol_Synth

Caption: Workflow for diagnosing the root cause of low peptide yield.

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). CEM Corporation. Retrieved March 17, 2026, from [Link]

  • Application Note: Peptide Cleavage and Protected Cleavage Procedures. (2017). CEM Corporation. Retrieved March 17, 2026, from [Link]

  • Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved March 17, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014, October 21). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Sharma, A., et al. (2024). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved March 17, 2026, from [Link]

  • Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 17, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides.co. Retrieved March 17, 2026, from [Link]

  • Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 17, 2026, from [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189. [Link]

Sources

Technical Support Center: Stability and Storage of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid during long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid?

For long-term stability, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, as a lyophilized powder, should be stored in a cool, dry, and dark environment to minimize degradation.[1][2] The recommended storage temperature is -20°C to -80°C.[2] It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2][3] Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[1][3]

Q2: How should I store solutions of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid?

Storing this compound in solution for extended periods is not recommended due to the increased risk of degradation.[1] If you must store it in solution, use a sterile buffer, preferably with a pH between 5 and 6, and divide it into single-use aliquots to avoid repeated freeze-thaw cycles.[4] For maximum stability, these aliquots should be stored frozen at -80°C.[4]

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color or the physical appearance of the solid material. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, regular analytical testing is essential to confirm the compound's integrity.[5]

Q4: Which analytical methods are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and detecting degradation products of small molecule drugs like 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.[5] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the molecular weights of unknown degradation products.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause (Degradation-Related) Recommended Actions
Change in solid appearance (e.g., discoloration, clumping) Exposure to light, heat, or moisture.Discard the affected batch. Review storage procedures to ensure protection from light, temperature fluctuations, and humidity.[2]
Unexpected pH shift in prepared solutions Degradation leading to acidic or basic byproducts (e.g., hydrolysis of the tetrahydropyran ring or oxidation of the amino acid).Prepare fresh solutions and re-verify the pH. Analyze the solution using a stability-indicating HPLC method to check for degradation products.[6]
New peaks appearing in HPLC chromatogram Compound degradation.Characterize the new peaks using LC-MS to identify potential degradants.[8] Perform forced degradation studies to understand the degradation pathways under specific stress conditions (acid, base, oxidation, light, heat).[9][10]
Loss of potency or inconsistent assay results Degradation of the active pharmaceutical ingredient (API).Re-qualify the compound using a validated analytical method to determine its purity.[5] If degradation is confirmed, obtain a new, verified batch of the compound.

Potential Degradation Pathways

The structure of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid contains several functional groups susceptible to degradation: a tertiary amine, a carboxylic acid, and a tetrahydropyran ring. Understanding these potential liabilities is key to designing appropriate stability studies.

DegradationPathways cluster_main 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid cluster_degradation Degradation Products A Parent Compound B Oxidative Degradation (N-de-ethylation, N-oxide formation) A->B Oxidation C Hydrolytic Degradation (Tetrahydropyran ring opening) A->C Hydrolysis (Acid/Base) D Photolytic Degradation A->D Light Exposure E Thermal Degradation A->E Heat

Caption: Potential degradation pathways for 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[9]

Objective: To investigate the degradation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid under various stress conditions.

Materials:

  • 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Controlled temperature oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound at 60°C.

    • Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines.[9]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of stressed samples to an unstressed control to identify and quantify degradation products.

ForcedDegradationWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze evaluate Evaluate Data & Identify Degradants analyze->evaluate end End: Determine Degradation Profile evaluate->end

Caption: Workflow for a forced degradation study.

Summary of Recommended Storage Conditions

Condition Solid (Lyophilized Powder) Solution
Temperature -20°C to -80°C[2]-80°C (in single-use aliquots)[4]
Light Protect from light[2]Protect from light[4]
Moisture Store in a desiccated environment[2]Use sterile buffer; avoid repeated freeze-thaw cycles[4]
Container Tightly sealed container[3]Tightly sealed vials[4]

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your research involving 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

References

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Google Cloud.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
  • Huynh-Ba, K., & Dong, M. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.
  • Peptide Storage Guide. (n.d.). Creative Peptides.
  • Amino Acid Analysis Methods. (n.d.). Creative Proteomics.
  • How long can one store amino acids at room temperature? (2012, January 19). Quora.
  • Drug stability testing 101. (n.d.). Thermo Fisher Scientific.
  • Peptide Storage. (n.d.). GenScript.
  • Peptide Storage: Best Practices For Stability And Longevity. (2026, January 6). BOC Sciences.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2018). Chemistry – An Asian Journal.
  • Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. (2016). RSC Publishing.
  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. (n.d.). BenchChem.

Sources

Validation & Comparative

A Comparative Guide to LC-MS Validation for the Purity of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, a novel small molecule with therapeutic potential. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and ground our discussion in authoritative references.

The Criticality of Purity Validation

Purity assessment is a critical step in both drug discovery and development.[1][2] For a molecule like 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, which contains polar functional groups (an amino acid and a tetrahydropyran moiety), developing a robust analytical method for purity determination is paramount.[3] Impurities, even at trace levels, can have unintended pharmacological effects, impacting the safety and efficacy of the final drug product.[4] Therefore, a highly sensitive and selective analytical technique is required to ensure the quality and consistency of the API.[4]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the state-of-the-art methodology for quantitative bioanalysis in pharmaceutical laboratories, driven by the demand for speed and sensitivity.[3] Its ability to separate complex mixtures and provide mass information for each component makes it an invaluable tool for identifying and quantifying impurities.[4][5]

Experimental Workflow: An LC-MS Method for Purity Validation

The following is a detailed, step-by-step methodology for the LC-MS validation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid purity. This protocol is designed to be a self-validating system, with each step contributing to the overall trustworthiness of the results.

Caption: Workflow for LC-MS Purity Validation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid.

Step-by-Step Methodology

1. Sample and Standard Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid in a suitable solvent (e.g., 50:50 acetonitrile/water) to create a stock solution of known concentration.

  • Internal Standard (IS) Stock Solution: Select a suitable internal standard, ideally a structurally similar compound with a different mass that is not present in the sample. Prepare a stock solution of the IS.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the IS. The concentration range should bracket the expected concentration of the analyte in the samples.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[6]

2. Liquid Chromatography (LC) Method Development:

  • Column Selection: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a suitable choice to achieve good retention and separation.[7] An alternative would be a reversed-phase C18 column with an aqueous mobile phase containing an ion-pairing agent, or a polar-embedded C18 column.[8]

  • Mobile Phase Optimization: A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous solvent containing an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[9]

  • Gradient Elution: A gradient elution program, where the percentage of the aqueous solvent is gradually increased, is often necessary to elute all components of interest with good resolution in a reasonable time.[9]

3. Mass Spectrometry (MS) Method Development:

  • Ionization Source: Electrospray ionization (ESI) is the most common and effective ionization technique for polar molecules like the target analyte.[10] Positive ion mode is typically used for compounds containing amino groups.

  • MS Parameter Optimization: Optimize key MS parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal intensity of the analyte and internal standard.

  • Data Acquisition: Acquire data in both full scan mode to identify any potential unknown impurities and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for accurate quantification of the target analyte and any known impurities. High-resolution mass spectrometry (HRMS) can also be a powerful tool for profiling and quantifying compounds in complex mixtures.[10]

4. Method Validation:

The developed LC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[11][12] The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[13]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Purity Assessment Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in comparison to other available analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity; provides molecular weight information for impurity identification.[4][5]Ionization efficiency can vary between compounds, potentially affecting quantification.[4][14] Matrix effects can suppress or enhance the signal.[14]
Quantitative NMR (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei.[15]A primary analytical method that does not require a reference standard of the analyte.[2][16] Provides structural information.Lower sensitivity compared to LC-MS; can be complex for mixtures with overlapping signals.[15]
HPLC-UV Separation by liquid chromatography followed by UV absorbance detection.Robust, reliable, and widely available.[4] Good for quantifying compounds with a UV chromophore.Insensitive to impurities that do not absorb UV light.[14] Co-eluting impurities with similar UV spectra can be difficult to resolve.[17]

graph "Analytical_Method_Selection" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Need to determine purity of\n2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Is structural information\nand absolute quantification needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are impurities expected\nto have a UV chromophore?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is high sensitivity and\nimpurity identification critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

lcms [label="LC-MS", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; qnmr [label="qNMR", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplcuv [label="HPLC-UV", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> qnmr [label="Yes"]; q1 -> q2 [label="No"]; q2 -> hplcuv [label="Yes"]; q2 -> q3 [label="No"]; q3 -> lcms [label="Yes"]; q3 -> hplcuv [label="No"]; }

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Justification for LC-MS as the Preferred Method

For the purity validation of 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, LC-MS emerges as the superior choice for several reasons:

  • Sensitivity: In drug development, impurities must be controlled at very low levels. LC-MS offers the sensitivity required to detect and quantify trace impurities that might be missed by other techniques.[4]

  • Specificity and Identification: The mass spectrometer provides molecular weight information, which is invaluable for the tentative identification of unknown impurities.[5] This is a significant advantage over HPLC-UV, which cannot provide structural information.[14]

  • Versatility: While the target analyte itself may not have a strong UV chromophore, LC-MS can detect it and its impurities based on their ability to be ionized.

While qNMR is a powerful tool for absolute quantification, its lower sensitivity makes it less suitable for trace impurity analysis. HPLC-UV is a robust technique for routine quality control, but its reliance on UV absorbance makes it blind to non-chromophoric impurities and provides no structural information for those it does detect.[14]

Conclusion

The validation of API purity is a non-negotiable aspect of pharmaceutical development. For a polar small molecule like 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, a well-developed and rigorously validated LC-MS method provides the necessary sensitivity, selectivity, and structural information to ensure the quality and safety of the drug substance. While other techniques like qNMR and HPLC-UV have their merits, LC-MS offers a more comprehensive solution for impurity profiling and quantification in a regulatory environment. By following the principles outlined in this guide and adhering to ICH guidelines, researchers and drug developers can establish a robust and trustworthy system for API purity validation.

References

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Manit, A. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(23), 5567–5578. [Link]

  • Johnsen, E., & Kvalheim, O. M. (2001). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 47–58. [Link]

  • Johnsen, E., & Kvalheim, O. M. (2001). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 47–58. [Link]

  • Almac. (n.d.). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Retrieved from [Link]

  • Ahuja, S. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International, 37(1), 10-19. [Link]

  • Wingens, M. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology, 43(2), 36-39. [Link]

  • Dolan, J. W. (2024, October 29). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. Retrieved from [Link]

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  • Nawrocki, J. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link]

  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 51-58. [Link]

  • Shinde, V. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]

  • de Oliveira, M. A., & de Oliveira, A. C. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 968(1-2), 163-173. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • University of Tartu. (n.d.). Web course "LC-MS Method Validation". Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2399. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. Retrieved from [Link]

Sources

A Comparative Guide for Pharmacophore Design: The Synthetic Amino Acid 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid versus Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the synthetic (unnatural) amino acid, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, and the canonical proteinogenic amino acids for applications in pharmacophore-based drug discovery. We will dissect the structural nuances of this synthetic scaffold, contrast its physicochemical properties with natural counterparts, and provide actionable protocols for its integration into modern drug design workflows.

Part 1: The Pharmacophore Concept and the Role of Amino Acids

A pharmacophore is an abstract representation of the steric and electronic features essential for a molecule to interact with a specific biological target and elicit a biological response.[1] It is not a real molecule but rather a 3D arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and charged centers.[2][3]

Historically, the side chains of natural amino acids have been the primary building blocks for both ligands and the binding pockets of their protein targets.[4][5] An arginine residue in a binding site, for example, provides a strong positive charge and hydrogen bond donating features, while a phenylalanine residue offers aromatic and hydrophobic interaction points. When designing peptide-based drugs or peptidomimetics, medicinal chemists traditionally rely on this 20-amino-acid alphabet to construct a molecule that matches the target's pharmacophoric requirements.

cluster_0 Typical Pharmacophore Model Ligand Ligand (e.g., containing Phenylalanine) HBA H-Bond Acceptor Ligand->HBA Hydrophobic Hydrophobic Center Ligand->Hydrophobic Aromatic Aromatic Ring Ligand->Aromatic HBD H-Bond Donor Ligand->HBD

Caption: A simple pharmacophore model derived from a ligand containing natural amino acid features.

However, natural amino acids have inherent limitations, most notably their susceptibility to enzymatic degradation by proteases, which can lead to poor bioavailability and short half-lives.[][7] This has driven the exploration of unnatural amino acids (UAAs) to create more robust and effective therapeutics.[8][9][10]

Part 2: The Unnatural Scaffold: 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Unnatural amino acids are not genetically encoded and offer unique chemical structures that can enhance stability, activity, and selectivity.[][9] The molecule at the center of this guide, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid, is a prime example of a UAA designed to introduce novel properties.

Let's deconstruct its structure:

  • α-Aminobutanoic acid core: This provides the basic amino acid backbone.

  • N-ethyl group: A small, hydrophobic alkyl substituent on the alpha-amino nitrogen.

  • N-(tetrahydro-2H-pyran-4-yl) (THP) group: This is the most significant feature. The THP ring is a saturated six-membered heterocycle containing an oxygen atom. This moiety is a popular choice in medicinal chemistry, known for its ability to improve aqueous solubility and metabolic stability while acting as a conformationally restricted scaffold.[11][12][13]

The N,N-disubstitution on the alpha-amino group immediately confers significant resistance to degradation by peptidases, a critical advantage over natural peptides.[][7]

Part 3: Comparative Analysis: UAA vs. Natural Amino Acids

The true value of this UAA becomes apparent when its potential pharmacophoric contributions are compared directly against those of natural amino acids.

Property2-(ethyl(THP)amino)butanoic acidRepresentative Natural Amino AcidsRationale & Implications in Pharmacophore Design
Conformational Flexibility Constrained. The THP ring exists in a stable chair conformation, restricting the orientation of the N-substituents.Variable. Leucine (flexible aliphatic side chain); Proline (constrained cyclic side chain); Phenylalanine (rotatable aromatic ring).The UAA's rigidity reduces the entropic penalty upon binding, potentially increasing binding affinity. It helps in designing more selective ligands by locking the molecule into a specific bioactive conformation.
Pharmacophoric Features HBA (ether oxygen, carboxylate), Hydrophobic (ethyl group, aliphatic CH2 groups of THP and butanoyl chain).Diverse. HBD/HBA (Ser, Thr, Asn, Gln), Hydrophobic (Val, Leu, Ile), Aromatic (Phe, Tyr, Trp), Charged (Lys, Arg, Asp, Glu).The UAA introduces a unique vector for a hydrogen bond acceptor via its ether oxygen, a feature absent in natural aliphatic amino acids like Leucine. It can satisfy a hydrophobic pocket while simultaneously presenting an HBA feature.
Metabolic Stability High. N,N-disubstitution and the non-natural structure provide steric hindrance and resistance to cleavage by endogenous proteases and peptidases.[][7]Low to Moderate. Peptides containing natural L-amino acids are the primary substrates for a wide range of proteases.This is a primary driver for using UAAs. Enhanced stability leads to longer plasma half-life and improved potential for oral bioavailability, crucial for developing practical therapeutics.
Solubility & Lipophilicity Balanced. The ether oxygen in the THP ring can engage in hydrogen bonding with water, improving aqueous solubility compared to a purely carbocyclic analogue (e.g., N-cyclohexyl).Wide Range. From highly hydrophilic (e.g., Arginine) to highly lipophilic (e.g., Isoleucine).The THP moiety offers a strategic way to modulate lipophilicity (LogP). It allows for sufficient hydrophobic character to cross cell membranes while mitigating the risk of poor solubility often associated with large aliphatic groups.
Novelty / IP Space High. As a synthetic scaffold, it allows for the exploration of novel chemical space, leading to new intellectual property.Limited. The 20 canonical amino acids are well-explored and represent a crowded intellectual property landscape.The ability to design unique, patentable molecules is a significant advantage in the competitive landscape of drug development.

Part 4: Integrating the UAA into a Pharmacophore Design Workflow

The practical application of this UAA requires its integration into a standard computational and experimental drug discovery cascade.

cluster_workflow Pharmacophore Modeling & Validation Workflow A 1. Identify Active Ligands (From HTS or literature) B 2. Generate 3D Conformers (For all active ligands) A->B C 3. Align Molecules & Identify Common Pharmacophoric Features B->C D 4. Generate & Rank Hypotheses (Create pharmacophore models) C->D E 5. Validate Model (Using a test set of active and inactive compounds) D->E F 6. Virtual Screening or Rational Design (Incorporate UAA scaffold) E->F G 7. Synthesize & Test Hits (e.g., Competitive Binding Assay) F->G H 8. SAR & Lead Optimization G->H

Caption: A typical workflow for pharmacophore model generation and its application in drug design.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a newly synthesized compound containing the UAA scaffold.

Objective: To measure the ability of a test compound (e.g., a peptide containing 2-(ethyl(THP)amino)butanoic acid) to displace a known radiolabeled ligand from its target receptor.

Materials:

  • Target: Membrane preparation or purified protein of interest.

  • Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I.

  • Test Compound: The UAA-containing molecule.

  • Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (must be optimized for the target).

  • Scintillation Fluid & Vials.

  • 96-well filter plates and a cell harvester.

Methodology:

  • Preparation (The 'Why'):

    • Perform a serial dilution of the test compound. This is crucial to generate a full competition curve, from which the IC₅₀ (concentration inhibiting 50% of specific binding) can be accurately determined.

    • Thaw the membrane preparation on ice. Keeping biological reagents cold is essential to prevent protein degradation and maintain receptor activity.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells (Triplicate): Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of the membrane preparation. These wells establish the maximum specific binding.

    • Non-specific Binding (NSB) Wells (Triplicate): Add 50 µL of the high-concentration non-specific ligand, 50 µL of radioligand, and 50 µL of the membrane preparation. This step is the internal control; it quantifies the amount of radioligand that binds to the filter or non-target components. True specific binding is calculated by subtracting NSB from Total Binding.

    • Competition Wells (Triplicate for each concentration): Add 50 µL of the diluted test compound, 50 µL of radioligand, and 50 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes). The incubation time must be sufficient for the binding reaction to reach equilibrium, a prerequisite for accurate affinity measurement.

  • Termination & Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

    • Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification:

    • Punch the filters from the plate into scintillation vials. Add scintillation fluid, which emits light when excited by radioactive decay.

    • Count the radioactivity in a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the percentage of specific binding at each test compound concentration.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki is a true measure of affinity, independent of assay conditions.

Part 5: Hypothetical Case Study: Redesigning a Ligand

Consider a lead peptide containing Phenylalanine (Phe) that binds to a target receptor. The pharmacophore model indicates three key features: a hydrogen bond acceptor, a hydrophobic pocket, and an aromatic (π-π stacking) interaction.

cluster_0 Model A: Natural Amino Acid (Phe) cluster_1 Model B: UAA Scaffold model_A HBA Hydrophobic Aromatic (Phe) Receptor Receptor Binding Site model_A:f0->Receptor H-Bond model_A:f1->Receptor Hydrophobic Interaction model_A:f2->Receptor π-π Stacking model_B HBA (Carboxylate) Hydrophobic (Butanoyl/Ethyl) HBA (THP Ether O2) model_B:f0->Receptor H-Bond model_B:f1->Receptor Hydrophobic Interaction model_B:f2->Receptor H-Bond

Caption: Comparison of pharmacophore interactions for a natural vs. a synthetic amino acid.

While the Phe-containing peptide is active, it suffers from rapid degradation. By replacing Phe with 2-(ethyl(THP)amino)butanoic acid, we can propose a new binding hypothesis (Model B). The UAA can still satisfy the HBA feature with its carboxylate and the hydrophobic pocket with its aliphatic portions. Critically, it replaces the aromatic interaction with a new hydrogen bond acceptor feature from the THP ether oxygen. This new interaction may compensate for the loss of the π-π stacking energy while dramatically improving the molecule's metabolic stability. This substitution fundamentally alters the binding mode but can lead to a more drug-like compound with superior pharmacokinetic properties.

Conclusion

While natural amino acids provide the foundational language of molecular recognition, their utility in therapeutics can be hampered by poor pharmacokinetics. Synthetic scaffolds like 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid offer a compelling alternative. By providing a unique combination of conformational constraint, metabolic stability, and novel pharmacophoric features—specifically a hydrophobic body coupled with an ether-based hydrogen bond acceptor—this UAA empowers researchers to access new chemical space. Its rational incorporation into pharmacophore-based design can lead to the discovery of more selective, stable, and effective drug candidates, overcoming the inherent limitations of a purely natural amino acid-based approach.

References

  • Drug Design Org. (2009, January 15). Principles in Pharmacophore Elucidation. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?. [Link]

  • Mustapha, M. A., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Drienovská, I., & Roelfes, G. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • MDPI. Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

  • Barnett, S. (2024, September 5). Unnatural Amino Acids. Dimension Research. [Link]

  • Kubinyi, H. (2012). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In Drug Design. [Link]

  • Taha, M. O., & Al-Wazaify, M. (2014). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Klabunde, T., & Evers, A. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Chemical Information and Modeling, 49(5), 1239-1251. [Link]

  • Rahman, M. M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PMC. [Link]

  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

  • PubChem. 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

  • Kono, H., & Hoshino, T. (2007). Use of Amino Acid Composition to Predict Ligand-Binding Sites. ACS Publications. [Link]

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. [Link]

  • Yakaiah, P., et al. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. [Link]

  • Santos, M. A. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Hatzidimitriou, A. G., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • NextSDS. 2-AMino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. [Link]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. [Link]

  • Kumar, A., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 29(1), 115-141. [Link]

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  • Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.

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Structural and Performance Comparison: 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid vs. Standard Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable, membrane-permeable peptidomimetics grows, the strategic incorporation of non-natural amino acids has become a cornerstone of modern drug design. The tetrahydropyran (THP) ring is widely recognized as a privileged scaffold, often deployed as a bioisostere for cyclohexane to reduce lipophilicity and improve aqueous solubility[1]. However, standard THP fragments often suffer from rapid metabolic clearance and lack the conformational rigidity required for high-affinity target engagement.

This guide provides an in-depth structural and performance comparison between standard tetrahydropyrans (e.g., 4-aminotetrahydropyran) and the highly engineered building block 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid . By analyzing their physicochemical properties and metabolic profiles, we will establish why this complex, sterically hindered tertiary amine is superior for advanced therapeutic applications[2].

Structural Paradigms and Conformational Dynamics

Standard THP derivatives, such as 4-amino-THP, are generally primary amines. While the THP ring successfully introduces a hydrogen-bond acceptor (the ether oxygen) to improve solubility, the primary amine remains highly basic (pKa ~9.5) and fully protonated at physiological pH. Furthermore, the primary amine is highly exposed, making it a prime target for Cytochrome P450 (CYP)-mediated oxidative deamination.

In stark contrast, 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a highly substituted, non-natural alpha-amino acid. Its structure features:

  • A Butanoic Acid Backbone: Providing an alpha-ethyl group.

  • A Tertiary Amine: The nitrogen is substituted with both an ethyl group and the bulky THP ring.

This architectural complexity creates massive steric hindrance around the nitrogen center. The dual presence of the N-ethyl and alpha-ethyl groups restricts the rotameric freedom of the THP ring, locking the molecule into a predictable conformational space. This steric shielding not only lowers the basicity of the amine (improving membrane permeability) but also physically blocks metabolic enzymes from accessing the nitrogen lone pair[3].

G THP THP Ring (O-heteroatom) LogP Balanced Lipophilicity (LogP ~1.8) THP->LogP Reduces cLogP Sol Maintained Solubility THP->Sol H-bond acceptor Bulk N-Ethyl & Butanoic Acid (Steric Bulk) Met CYP450 Shielding (High Stability) Bulk->Met Blocks N-dealkylation Conf Restricted Conformation Bulk->Conf Restricts rotation Conf->Met Limits CYP active site fit

Logical relationship between structural features and resulting ADME properties.

Physicochemical Profiling

To objectively evaluate the performance of these scaffolds, we must look at their fundamental physicochemical properties. The table below summarizes the quantitative differences driven by the structural modifications discussed above.

Table 1: Comparative Physicochemical and ADME Properties

Property4-Amino-tetrahydropyran (Standard)2-(ethyl(THP-4-yl)amino)butanoic acidCausality / Structural Driver
Molecular Weight 101.15 g/mol 243.34 g/mol Addition of the butanoic acid backbone and N-ethyl group.
cLogP -0.51.8Lipophilic ethyl groups perfectly balance the polar THP ether oxygen[4].
pKa (Amine) ~9.5 (Primary)~7.8 (Tertiary)Steric bulk and tertiary substitution reduce the electron density and basicity.
Polar Surface Area 35.2 Ų56.6 ŲCombined contribution of the carboxylic acid and the THP oxygen.
Aqueous Solubility >100 mg/mL~15 mg/mLIncreased lipophilicity reduces absolute solubility, but THP prevents total insolubility.
HLM Half-life (t1/2) ~45 min>120 minSteric shielding of the nitrogen prevents CYP-mediated N-dealkylation.

Experimental Methodologies for Performance Validation

To validate the claims of enhanced metabolic stability and balanced solubility, robust, self-validating experimental protocols must be employed. Below are the field-proven methodologies used to generate the comparative ADME data.

Workflow Prep Compound Prep (10 mM DMSO) Sol Thermodynamic Solubility (PBS pH 7.4, 24h) Prep->Sol HLM HLM Stability Assay (NADPH, 37°C) Prep->HLM LCMS LC-MS/MS Analysis Sol->LCMS Filter & Dilute HLM->LCMS Acetonitrile Quench Data ADME Profile Generation LCMS->Data

Experimental workflow for parallel solubility and metabolic stability profiling.

Protocol 3.1: Human Liver Microsome (HLM) Stability Assay

This assay determines if the steric bulk of the N-ethyl and alpha-ethyl groups successfully shields the tertiary amine from CYP-mediated N-dealkylation.

  • Pre-incubation: Dilute the test compound to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). Incubate at 37°C for 5 minutes.

    • Causality: This ensures thermal equilibrium of the lipid bilayer and enzymes before initiating the reaction, preventing artifactual lag phases in kinetic degradation plots.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the reaction.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; its targeted addition acts as the precise zero-time trigger for oxidative metabolism.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile rapidly denatures the microsomal proteins, halting all enzymatic activity instantly. This creates a self-validating system where the internal standard controls for any volumetric or ionization variances during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 3.2: Thermodynamic Solubility Profiling

Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the equilibrium dissolution of the solid state, providing a reliable baseline for formulation[5].

  • Equilibration: Add 2 mg of solid compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Agitate on a rotary shaker at 25°C for 24 hours.

    • Causality: A 24-hour agitation period ensures the transition from kinetic dissolution to true thermodynamic equilibrium, accounting for any potential polymorphic transitions of the solid state.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes.

    • Causality: High-speed centrifugation completely pellets undissolved micro-particulates, preventing false-positive concentration readings that frequently occur when using standard filtration (which can suffer from membrane adsorption or breakthrough).

  • Quantification: Dilute the clear supernatant into the mobile phase and quantify via HPLC-UV against a standard calibration curve.

    • Causality: Matrix matching the supernatant with the mobile phase prevents precipitation in the injection loop, ensuring accurate peak integration.

Pharmacological Implications in Peptidomimetics

The transition from standard tetrahydropyrans to complex derivatives like 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid represents a paradigm shift in peptidomimetic design. Standard amino acids are highly susceptible to proteolytic cleavage. By incorporating this heavily substituted THP-amino acid into a peptide backbone, researchers can achieve two critical objectives:

  • Proteolytic Shielding: The immense steric bulk around the alpha-carbon completely prevents proteases from accessing adjacent amide bonds.

  • Enhanced Target Binding: The THP ring, locked into a specific vector by the restricted rotation of the tertiary amine, can project its ether oxygen to act as a highly specific hydrogen-bond acceptor within the target protein's binding pocket[1].

For drug development professionals, utilizing this compound translates to longer in vivo half-lives, higher oral bioavailability, and more potent target engagement compared to utilizing simple, unsubstituted THP fragments.

References

  • National Institutes of Health (PMC). "Synthesis, Structure, and SAR of Tetrahydropyran-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

As a Senior Application Scientist, I frequently consult on the integration of novel unnatural amino acids and specialized building blocks into drug discovery pipelines. The compound 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a structurally complex tertiary amine and carboxylic acid. Because it lacks extensive toxicological profiling, it must be handled with rigorous, self-validating safety protocols. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and details the operational and disposal workflows necessary to ensure laboratory safety and compliance.

Chemical Profile & Hazard Causality

Understanding the molecular structure is critical for predicting physical behavior and selecting appropriate PPE. This molecule features a butanoic acid backbone substituted at the alpha position with an amine bearing both an ethyl group and a tetrahydropyran (THP) ring.

  • Zwitterionic Nature: The presence of both a basic tertiary amine and an acidic carboxyl group means this compound exists as a zwitterion in its solid state. It is highly polar, likely hygroscopic, and forms fine, electrostatically charged dust particles during transfer.

  • Irritation Potential: If airborne dust contacts the mucosal membranes of the eyes or respiratory tract, or dissolves in the moisture of the skin, localized pH shifts can disrupt lipid bilayers, leading to acute irritation.

  • Regulatory Grounding: Because specific Permissible Exposure Limits (PELs) are not established for this novel compound, it must be managed under the "General Duty Clause" and the[1], treating it as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT) respiratory hazard.

Table 1: Predicted Hazard Profile & Quantitative Thresholds

ParameterValue / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires draft control.
Vapor Pressure Negligible at 20°CInhalation risk is limited to dust, not vapors.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandatory barrier protection for skin and eyes.
OSHA PEL (Nuisance Dust) 15 mg/m³ (total), 5 mg/m³ (respirable)Must be handled inside a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE)

Do not merely wear PPE; understand why each barrier is selected. The following ensemble is designed as a self-validating system to break the chain of exposure.

  • Eye & Face Protection: Standard safety glasses are insufficient for fine powders. You must use tight-fitting safety goggles that meet the[2]. The "Z87" marking ensures the lenses have passed rigorous impact and splash resistance testing[3]. If solubilizing large quantities (>500 mg) in aggressive organic solvents (e.g., DMF, DMSO), a secondary face shield is recommended.

  • Hand Protection: Use disposable, powder-free Nitrile gloves (minimum 4 mil thickness). Nitrile provides excellent resistance to the incidental transfer of organic acids and the polar aprotic solvents typically used to dissolve them. According to the [4], gloves should be inspected for pinholes before use and replaced immediately if contaminated.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through powdered chemical residue and breaking the wrist-to-glove barrier.

  • Respiratory Protection: When handled inside a properly functioning chemical fume hood (face velocity of 80-120 feet per minute), a respirator is not required[5]. If weighing must occur on an open bench (strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of zwitterionic dust.

Operational Workflow: Dispensing & Solubilization

The following step-by-step methodology ensures precise handling while mitigating electrostatic dispersion.

Step 1: Environmental Verification Verify the fume hood is operational. Clear the workspace of unnecessary clutter to prevent cross-contamination. Place an anti-static weighing boat on the analytical balance.

Step 2: PPE Donning & Grounding Don the required PPE (Nitrile gloves, ANSI Z87.1 goggles, lab coat)[6]. Touch a grounded metal surface to discharge static electricity from your gloves, which prevents the zwitterionic powder from "jumping" due to static repulsion.

Step 3: Dispensing Using a grounded, anti-static micro-spatula, carefully transfer the 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid to the weighing boat. Close the balance doors gently to avoid drafts that could aerosolize the powder.

Step 4: Solubilization Transfer the weighed powder to a clean, dry reaction vial. Add the chosen solvent (e.g., DMSO or a buffered aqueous solution) slowly down the side of the vial to wet the powder and prevent dust generation. Cap the vial and vortex until completely dissolved.

Step 5: Decontamination Wipe down the spatula, balance pan, and fume hood surface with a damp paper towel (using water or dilute ethanol) to capture any trace dust[7]. Dispose of the towel in the solid hazardous waste container.

Workflow N1 1. Environmental Control Verify Fume Hood Airflow N2 2. PPE Verification Don ANSI Z87.1 Goggles & Nitrile N1->N2 N3 3. Dispensing Use Anti-Static Spatula N2->N3 N4 4. Solubilization Add Compatible Solvent (e.g., DMSO) N3->N4 N5 5. Decontamination Wipe Surfaces & Clean Balance N4->N5

Fig 1. Standard operational workflow for dispensing and solubilizing zwitterionic powders.

Emergency Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. Your response must be dictated by the scale and location of the spill, adhering to your institution's Chemical Hygiene Plan[6].

Spill Response Protocol:

  • Assess: Determine if the spill is minor (<50g, contained in the hood) or major (>50g, or outside the hood).

  • Minor Spill: Keep the fume hood sash down. Wearing full PPE, moisten a paper towel with water to suppress dust formation. Gently wipe the spilled powder from the outside in[7]. Place the contaminated materials into a sealable plastic bag.

  • Major Spill: Do not attempt to clean. Evacuate the immediate area, close the laboratory doors, and contact your Environmental Health and Safety (EHS) department immediately[5].

SpillResponse S1 Spill Detected S2 Assess Location & Volume S1->S2 S3 Is spill contained inside fume hood? S2->S3 S4 Minor Spill Protocol Wipe with damp cloth S3->S4 Yes (<50g) S5 Major Spill Protocol Evacuate & notify EHS S3->S5 No / Large

Fig 2. Emergency spill response decision matrix for solid organic acids.

Waste Disposal Protocol: Under no circumstances should 2-(ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid be flushed down the sink.

  • Solid Waste: Collect all empty vials, contaminated gloves, and spill cleanup materials in a designated, rigid solid hazardous waste container lined with a poly bag. Label clearly as "Hazardous Solid Waste: Organic Acid/Amine Derivative."

  • Liquid Waste: If solubilized, dispose of the solution in a compatible organic or aqueous liquid waste carboy, depending on the solvent used. Ensure the waste container is properly grounded if using flammable solvents.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • International Safety Equipment Association (ISEA). "ANSI/ISEA Z87.1-2015: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices." Available at:[Link]

Sources

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